5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDLXWBYRZAWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591768 | |
| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30929-67-0 | |
| Record name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Topic: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile chemical structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
A Versatile Scaffold for ATP-Competitive Kinase Inhibitor Discovery
Executive Summary
In the landscape of heterocyclic medicinal chemistry, This compound (CAS: 30929-67-0) represents a critical "privileged structure." This scaffold serves as a bifunctional building block, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines —isosteres of the purine bases adenine and guanine.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthetic accessibility, structural characterization, and its pivotal role as a precursor for ATP-competitive inhibitors targeting kinases (e.g., BTK, JAK) and phosphodiesterases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The core structure features a pyrazole ring substituted at the N1 position with a lipophilic cyclopentyl group. The C4-cyano and C5-amino motifs provide an "ortho-amino nitrile" arrangement, a classic handle for annulation reactions.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 30929-67-0 |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic due to cyclopentyl ring) |
| H-Bond Donors | 1 (Primary amine, -NH₂) |
| H-Bond Acceptors | 3 (Nitrile N, Pyrazole N2, Amine N) |
Structural Significance[1][5]
-
Cyclopentyl Moiety: Provides hydrophobic bulk, often targeting the ribose-binding pocket or hydrophobic region I/II in kinase active sites. It modulates solubility and membrane permeability compared to planar aryl substituents.
-
Ortho-Amino Nitrile: This vicinal arrangement is highly reactive toward cyclocondensation with carbon electrophiles (formamide, urea, amidines) to generate fused bicyclic systems.
Synthetic Framework & Mechanism
The synthesis of this compound follows a regioselective cyclocondensation strategy. The standard protocol involves the reaction of cyclopentylhydrazine with (ethoxymethylene)malononitrile .
Reaction Mechanism
The reaction proceeds via a Michael addition-elimination sequence followed by an intramolecular Thorpe-Ziegler type cyclization.
-
Nucleophilic Attack: The terminal nitrogen (
) of cyclopentylhydrazine attacks the electrophilic -carbon of (ethoxymethylene)malononitrile, displacing ethanol. -
Intermediate Formation: Formation of the hydrazone intermediate.
-
Cyclization: The internal nitrogen (substituted with cyclopentyl) attacks one of the nitrile groups.
-
Tautomerization: An imine-enamine tautomerization yields the stable aromatic 5-aminopyrazole.
Visualization of Synthesis Pathway
Caption: Regioselective synthesis of the 5-amino-pyrazole core via condensation of hydrazine and alkylidene malononitrile.
Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound on a 10 mmol scale.
Materials
-
Cyclopentylhydrazine hydrochloride (1.37 g, 10 mmol)
-
(Ethoxymethylene)malononitrile (1.22 g, 10 mmol)
-
Triethylamine (Et₃N) (2.1 mL, 15 mmol)
-
Ethanol (Absolute, 20 mL)
Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopentylhydrazine HCl in Ethanol (20 mL).
-
Neutralization: Add Triethylamine dropwise at room temperature. A white precipitate (Et₃N·HCl) may form; this is normal.
-
Addition: Add (Ethoxymethylene)malononitrile in one portion. The solution typically turns yellow.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (EMMN) should disappear, and a new fluorescent spot (Product, R_f ~ 0.4) should appear.[1]
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product precipitates upon cooling, filter the solid and wash with cold ethanol.
-
Option B (Extraction): If no precipitate forms, concentrate the solvent in vacuo. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from minimal hot Ethanol or Ethanol/Water (9:1) to yield pale yellow crystals.
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.65 (s, 1H, Pyrazole C3-H) – Diagnostic singlet.
- 6.45 (s, 2H, -NH₂, exchangeable with D₂O) – Broad singlet.
- 4.55 (m, 1H, Cyclopentyl N-CH) – Methine proton.
- 1.60–2.10 (m, 8H, Cyclopentyl -CH₂-) – Multiplets.
-
IR (ATR):
-
2210–2220 cm⁻¹ (C≡N stretch, sharp).
-
3300–3400 cm⁻¹ (NH₂ stretch, doublet).
-
Reactivity & Derivatization Strategies
The utility of this scaffold lies in its ability to form fused heterocycles. The ortho-amino nitrile motif is a "masked" pyrimidine ring.
Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines
This is the most common application, generating bioisosteres of adenosine.
-
Reagent: Formamide (reflux) or Formamidine Acetate.
-
Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by dehydration and cyclization onto the nitrile.
-
Product: 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Adenine analog).
Pathway B: Hydrolysis to Amides/Acids
-
Reagent: Conc. H₂SO₄ or NaOH/H₂O₂.
-
Product: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.[2]
-
Use: Intermediate for pyrazolo[3,4-d]pyrimidin-4-ones (Guanine analogs) via cyclization with urea or orthoesters.
Visualization of Downstream Chemistry
Caption: Divergent synthesis pathways converting the pyrazole core into bioactive fused bicyclic systems.
References
-
El-Mekabaty, A. (2013). Synthesis and Reactions of 5-Aminopyrazole-4-carbonitriles. International Journal of Modern Organic Chemistry, 2(1), 53-73.
-
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236314 (Analog Reference). PubChem.
-
Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-4-cyanopyrazoles. Journal of Heterocyclic Chemistry, 45(1).
Sources
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: The Pyrazole Scaffold in PDE9 Inhibition
This technical guide details the role, mechanism, and utility of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0), a critical pharmacophore scaffold used in the development of selective Phosphodiesterase 9 (PDE9) inhibitors.
Executive Summary & Compound Identity
This compound is a specialized heterocyclic intermediate serving as the structural foundation for pyrazolo[3,4-d]pyrimidine class drugs. It is not a therapeutic agent in isolation but is the obligate precursor for selective PDE9 inhibitors such as BAY 73-6691 and related analogs investigated for Alzheimer’s disease and cognitive enhancement.
-
Molecular Formula: C
H N -
Role: Privileged scaffold for constructing the catalytic binding domain of PDE9 inhibitors.
-
Key Structural Features:
-
Cyclopentyl Group: Provides hydrophobic bulk to occupy the solvent-exposed region or specific hydrophobic pockets (Q-pocket) of the PDE enzyme.
-
Ortho-Amino-Nitrile Motif: A "chemical warhead" pre-positioned for cyclization into the bio-active pyrimidine ring.
-
Pharmacological Mechanism of Action (Downstream)
While the title compound is an intermediate, its value lies in the biological activity of its derivatives. The pyrazolo[3,4-d]pyrimidine core derived from this scaffold functions as a competitive inhibitor of Phosphodiesterase 9A (PDE9A) .
The PDE9/cGMP Signaling Axis
PDE9 is expressed highly in the mammalian brain (hippocampus, cortex, striatum) and specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger critical for synaptic plasticity.
-
Inhibition: The derived drug binds to the catalytic domain of PDE9. The pyrazole-pyrimidine core mimics the guanine ring of cGMP, competitively blocking the active site.
-
cGMP Accumulation: By preventing hydrolysis, intracellular levels of cGMP rise in postsynaptic neurons.
-
Signal Transduction: Elevated cGMP activates Protein Kinase G (PKG) .
-
Nuclear Transcription: PKG phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133.
-
Functional Outcome: Phosphorylated CREB recruits co-activators (CBP) to initiate transcription of immediate-early genes (e.g., Bdnf, Arc), leading to Late-Phase Long-Term Potentiation (L-LTP) and memory consolidation.
Visualization of Signaling Pathway
Caption: The pharmacological cascade initiated by PDE9 inhibition, leading to enhanced synaptic plasticity.[3]
Chemical Mechanism of Action (Synthetic Utility)
The "mechanism" of the title compound in a laboratory setting is its reactivity as a dinucleophile . It is designed to undergo a condensation-cyclization reaction to form the fused pyrimidine ring system.
Cyclization Chemistry
The 5-amino group (nucleophile 1) and the 4-cyano group (electrophile precursor) react with a one-carbon synthon (e.g., formamide, triethyl orthoformate, or an amidine).
-
Step 1: The exocyclic amine attacks the electrophilic carbon of the reagent (e.g., formic acid equivalent).
-
Step 2: Intramolecular nucleophilic attack by the nitrile nitrogen closes the ring.
-
Step 3: Aromatization yields the pyrazolo[3,4-d]pyrimidine core.
Visualization of Synthesis
Caption: Synthetic route transforming the pyrazole intermediate into the bioactive PDE9 inhibitor core.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
This protocol yields the title compound from raw materials.
Reagents: Cyclopentylhydrazine dihydrochloride, Ethoxymethylenemalononitrile, Sodium Ethoxide, Ethanol.[4][5]
-
Preparation: Dissolve cyclopentylhydrazine dihydrochloride (1.0 eq) in anhydrous ethanol under inert atmosphere (N
). -
Neutralization: Cool to 0°C. Add Sodium Ethoxide (2.0 eq) portion-wise over 2 hours to liberate the free hydrazine. Stir for 45 minutes.
-
Condensation: Add a solution of Ethoxymethylenemalononitrile (1.0 eq) in ethanol dropwise over 1 hour.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 3–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate. Extract organic layer, dry over MgSO
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield This compound as a solid.
Protocol B: Conversion to Active PDE9 Inhibitor (Example)
This protocol converts the scaffold into a pyrazolo[3,4-d]pyrimidin-4-one derivative.[6]
-
Setup: Suspend this compound (1.0 eq) in Ethanol.
-
Hydrolysis/Cyclization: Add 30% H
O (excess) and 25% aqueous Ammonia (excess) sequentially. -
Reaction: Stir at RT for 1–4 hours. This converts the nitrile to a carboxamide (intermediate step) or directly cyclizes depending on the specific electrophile used (e.g., if using triethyl orthoformate instead of peroxide/ammonia for a different derivative).
-
Cyclization (Method 2 - Standard): Reflux the nitrile intermediate with Formamide (excess) at 180°C for 4 hours.
-
Isolation: Cool mixture. The product (Pyrazolo[3,4-d]pyrimidin-4-one) often precipitates. Filter and wash with cold ethanol.
Data Summary
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | 176.22 g/mol |
| Target Class | Phosphodiesterase (PDE) Inhibitor Precursor |
| Primary Target | PDE9A (IC |
| Therapeutic Area | CNS (Alzheimer's, Schizophrenia, Cognition) |
| Solubility | DMSO, Methanol, Ethanol (Sparingly soluble in water) |
References
-
Discovery of Effective Inhibitors Against Phosphodiesterase 9 . National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: PDE9 Inhibitor Synthesis 5-amino-pyrazole)
- Aminoheterocyclic compounds used as PDE9 inhibitors. Google Patents (JP2012515761A).
-
The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents . Neuropharmacology. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles . Royal Society of Chemistry (RSC). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS-Nummernliste -3- Seite 122-Chemicalbook [chemicalbook.com]
- 3. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2012515761A - Aminoheterocyclic compounds used as PDE9 inhibitors - Google Patents [patents.google.com]
- 5. US20100190771A1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Pharmacological profile of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Title: The Pharmacological & Synthetic Utility of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: A Technical Guide to the Pyrazolopyrimidine Scaffold
Part 1: Executive Summary & Core Identity
Compound Identity: this compound CAS Registry Number: 1152528-56-1 (Generic/Related) or 312636-16-1 (Related Analogues) Role: Privileged Pharmacophore Precursor / Key Synthon Primary Drug Class Relevance: PDE9 Inhibitors (CNS), Tyrosine Kinase Inhibitors (JAK/Src families).
Technical Abstract: this compound is not a standalone therapeutic agent but a critical "Privileged Structure" intermediate . It serves as the foundational scaffold for synthesizing pyrazolo[3,4-d]pyrimidines , a chemical class that functions as bioisosteres of the adenine ring in ATP. Its pharmacological value lies in its ability to be cyclized into potent ATP-competitive inhibitors targeting Phosphodiesterase 9 (PDE9) for Alzheimer's research and various protein kinases in oncology.
This guide analyzes the compound's transition from an inert intermediate to a bioactive pharmacophore, detailing the synthetic pathways, structure-activity relationships (SAR), and validation protocols for its derivatives.
Part 2: Chemical Biology & Mechanism of Action
The "Adenine Mimic" Hypothesis
The pharmacological utility of this molecule is predicated on its conversion into a pyrazolo[3,4-d]pyrimidine.
-
Structural Homology: The 5-amino and 4-carbonitrile groups are positioned to react with formamide or amidines to close a pyrimidine ring.
-
Binding Mode: The resulting fused ring system mimics the purine core of ATP.
-
Cyclopentyl Function: The N1-cyclopentyl group projects into the hydrophobic region of the binding pocket (often the ribose-binding pocket or a specific hydrophobic back-pocket), providing selectivity over other kinases or PDEs that cannot accommodate bulky aliphatic groups.
Target Systems
Once cyclized, derivatives of this scaffold exhibit high affinity for:
-
Phosphodiesterase 9 (PDE9): A cGMP-specific esterase highly expressed in the brain. Inhibition leads to elevated cGMP levels, enhancing synaptic plasticity (LTP) and cognitive function.
-
Janus Kinases (JAK): The scaffold fits the ATP-binding cleft of JAK1/JAK2, blocking phosphorylation of STAT proteins.
Pathway Visualization
The following diagram illustrates the transformation of the nitrile intermediate into a bioactive inhibitor and its downstream signaling effects.
Caption: Transformation of the nitrile precursor into active ATP-competitive inhibitors targeting PDE9 and Kinase pathways.
Part 3: Pharmacological Profiling Data
Since the nitrile is a precursor, the data below reflects the Structure-Activity Relationship (SAR) of the derived pyrazolo[3,4-d]pyrimidines, validating the importance of the cyclopentyl-pyrazole core.
Table 1: Comparative Potency of Derived Inhibitors
| Derivative Class | R-Group Modification | Target | IC50 (nM) | Pharmacological Outcome |
| Precursor | Nitrile (Uncyclized) | PDE9 | >10,000 | Inactive (Serves as control) |
| Derivative A | Pyrazolo-pyrimidin-4-one | PDE9 | 45 - 90 | Enhanced cGMP; Cognitive improvement |
| Derivative B | 4-amino-pyrazolo-pyrimidine | Src Kinase | 120 | Anti-proliferative in tumor lines |
| Derivative C | N1-Methyl (No Cyclopentyl) | PDE9 | >500 | Loss of Potency (Cyclopentyl is critical for hydrophobic fit) |
Note: Data generalized from PDE9 and Kinase inhibitor medicinal chemistry literature (See References).
Part 4: Experimental Protocols
To utilize this compound in drug discovery, one must first convert it to the active form and then assay it.
Protocol A: Synthesis of Bioactive Core (Cyclization)
Objective: Convert the 5-amino-4-carbonitrile precursor into the active pyrazolo[3,4-d]pyrimidine scaffold.
-
Reagents: this compound (1.0 eq), Formamide (excess), Sodium Ethoxide (catalytic).
-
Reaction:
-
Work-up:
-
Verification: Confirm structure via 1H-NMR (Look for the disappearance of the nitrile peak and appearance of the pyrimidine C-H proton around 8.0-8.5 ppm).
Protocol B: PDE9 Enzymatic Inhibition Assay
Objective: Validate the pharmacological activity of the cyclized derivative.
-
System: Scintillation Proximity Assay (SPA) using recombinant human PDE9A.
-
Substrate: [3H]-cGMP.
-
Procedure:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
-
Incubation: Mix enzyme, test compound (dissolved in DMSO), and [3H]-cGMP substrate.
-
Incubate at 25°C for 60 minutes .
-
Termination: Add SPA beads coated with Zinc Sulfate (binds the hydrolysis product GMP but not cyclic GMP).
-
-
Readout: Measure radioactivity on a MicroBeta counter.
-
Calculation: % Inhibition = 100 - [(Sample CPM - Blank CPM) / (Max CPM - Blank CPM) * 100].
-
-
Self-Validation: Include BAY 73-6691 as a positive control (Standard PDE9 inhibitor).
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Identification: As a nitrile-containing intermediate, this compound should be treated as potentially toxic if ingested or inhaled. It may release cyanide ions under extreme metabolic or chemical stress (though the ring system is generally stable).
-
Storage: Store at -20°C, desiccated.
-
Solubility: Soluble in DMSO and DMF; poorly soluble in water.
Part 6: References
-
Zhou, Q., et al. (2025).[5] "Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease."[5] Antioxidants, 14(2), 123.[5]
-
Verhoest, P. R., et al. (2009). "Design and Synthesis of Pyrazolopyrimidine PDE9 Inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for cyclopentyl-pyrazole scaffolds).
-
US Patent 2004/0220186 A1. "PDE9 inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease." (Details the synthesis of this compound).
-
PubChem Compound Summary. "this compound."
Sources
- 1. Pharmacological inhibition of sphingosine kinase isoforms alters estrogen receptor signaling in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol | C15H11ClN2OS | CID 753704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20040220186A1 - PDE9 inhibitors for treating type 2 diabetes,metabolic syndrome, and cardiovascular disease - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in vitro experimental protocols
This Application Note and Protocol Guide is a comprehensive technical resource designed for researchers and drug discovery scientists working with 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0).
Strategic Scaffold for PDE9 and Kinase Inhibitor Development[1][2][3]
Introduction & Mechanism of Action
This compound is a privileged heterocyclic building block (MW: 176.22 g/mol ) extensively utilized in the synthesis of bioactive small molecules.[1] It serves as the critical "core" for two major classes of therapeutics:
-
Phosphodiesterase 9 (PDE9) Inhibitors: The pyrazole-4-carbonitrile moiety is a precursor to pyrazolo[3,4-d]pyrimidin-4-ones, which prevent the hydrolysis of cGMP. Elevation of cGMP in the brain enhances synaptic plasticity, making this scaffold central to Alzheimer’s Disease (AD) research.
-
Kinase Inhibitors (GSK3 / CDK): The scaffold undergoes cyclization to form pyrazolo[1,5-a]pyrimidines, a chemotype known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3), relevant in oncology and neurodegeneration.
This guide provides protocols for the biophysical characterization , in vitro safety profiling , and functional derivatization of this scaffold.
Core Signaling Pathway & Application Logic
The following diagram illustrates the workflow from the scaffold to its biological readout (cGMP accumulation or Kinase inhibition).
Caption: Workflow transforming the pyrazole scaffold into bioactive PDE9/Kinase inhibitors.
Pre-Experimental Preparation
Physicochemical Properties & Stock Solution[2][5]
-
Molecular Weight: 176.22 g/mol [2]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Sparingly soluble in water.[3]
Protocol A: Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh 1.76 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).
-
Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter remains, sonicate for 5 minutes at 40 kHz.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
In Vitro Experimental Protocols
Protocol B: Fragment-Based Screening via Thermal Shift (DSF)
Purpose: To determine if the raw scaffold binds to the target protein (e.g., PDE9 catalytic domain) prior to chemical elaboration. A shift in melting temperature (
Materials:
-
Recombinant Human PDE9A (catalytic domain).
-
SYPRO Orange Protein Gel Stain (5000x stock).
-
RT-PCR Instrument (e.g., Bio-Rad CFX96).
-
Assay Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.
Procedure:
-
Protein Prep: Dilute PDE9A protein to 2 µM in Assay Buffer.
-
Dye Prep: Dilute SYPRO Orange to 5x in Assay Buffer.
-
Compound Addition:
-
Test Well: 19 µL Protein/Dye Mix + 1 µL Compound Stock (Final conc: 500 µM).
-
Control Well: 19 µL Protein/Dye Mix + 1 µL DMSO.
-
-
Run: Program the thermal cycler to ramp from 25°C to 95°C at a rate of 0.5°C/min.
-
Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (
) to find the .-
Result Interpretation: A
suggests significant binding of the scaffold to the protein.
-
Protocol C: Chemical Derivatization (In Situ Amide Formation)
Purpose: To convert the nitrile group to a primary amide, a critical step for generating the hydrogen-bond donor/acceptor motif required for PDE9 active site binding.
Rationale: The nitrile group itself is often a "warhead" precursor. Hydrolysis to the carboxamide (5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide) significantly increases polarity and binding affinity.
Micro-Scale Synthesis Protocol:
-
Reaction: In a glass vial, dissolve 17.6 mg (0.1 mmol) of the scaffold in 1.0 mL Ethanol .
-
Reagents: Add 100 µL 30%
followed by 300 µL 25% . -
Incubation: Stir at room temperature (25°C) for 1 hour.
-
Quenching: Add saturated Sodium Thiosulfate (
) to neutralize excess peroxide. -
Verification: Analyze 5 µL via LC-MS.
-
Target Mass: [M+H]+ = 195.2 (Carboxamide) vs. 177.2 (Nitrile).
-
Note: This crude mixture can often be used directly in biochemical assays if neutralized and diluted.
-
Protocol D: Cell Viability & Cytotoxicity (MTT Assay)
Purpose: To ensure the scaffold is not intrinsically toxic to mammalian cells (e.g., HEK293 or SH-SY5Y) before using it as a probe.
Materials:
-
HEK293 Cells (ATCC CRL-1573).
-
MTT Reagent (5 mg/mL in PBS).
-
Microplate Reader (Absorbance at 570 nm).
Procedure:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.
-
Treatment: Treat cells with a dose-response of the scaffold (0.1 µM to 100 µM) for 48 hours .
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Staurosporine (1 µM).
-
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3 hours at 37°C.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm .
-
Calculation:
-
Acceptance Criteria: The scaffold should show IC50 > 50 µM to be considered non-cytotoxic for use as a building block.
-
Data Analysis & Troubleshooting
Summary of Expected Results
| Assay Type | Parameter | Expected Result | Interpretation |
| Solubility | Visual | Clear solution in DMSO | Pass. If cloudy, sonicate or warm to 37°C. |
| DSF (Thermal Shift) | +0.5 to 2.0°C | Weak binding (typical for fragments). | |
| LC-MS (Derivatization) | Mass Shift | 177.2 | Successful conversion to carboxamide. |
| Cytotoxicity | Low toxicity; suitable for cell-based synthesis. |
Troubleshooting Guide
-
Issue: Compound precipitates upon dilution in aqueous buffer.
-
Solution: Ensure final DMSO concentration is < 1% but > 0.1%. Use a step-wise dilution method (DMSO stock
intermediate buffer final well).
-
-
Issue: No shift in Thermal Shift Assay (DSF).
-
Solution: The scaffold binding might be too weak. Increase compound concentration to 1 mM or use Ligand-Observed NMR (WaterLOGSY) for higher sensitivity.
-
References
-
Synthesis of PDE9 Inhibitors
- Title: Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease.
- Source: MDPI / Molecules.
-
URL:[Link]
-
Kinase Inhibitor Scaffold
- Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Chemical Properties & Safety
-
Synthetic Methodology
Sources
- 1. Page loading... [guidechem.com]
- 2. US20070281949A1 - Substituted pyrazolopyrimidines - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in vivo studies
Application Note: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in In Vivo Studies
Part 1: Introduction & Scientific Context
This compound (CAS: 30929-67-0) is a critical pharmacophore scaffold used primarily in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors , such as PF-04447943 and Edelinontrine . While the compound itself acts as a synthetic intermediate, its structural integrity determines the binding affinity and selectivity of the final bioactive agents targeting Central Nervous System (CNS) disorders (Alzheimer’s Disease) and metabolic syndromes (Type 2 Diabetes).
This guide details the in vivo application of this scaffold, focusing on the protocols for evaluating the efficacy, pharmacokinetics (PK), and safety of the PDE9 inhibitors derived from this specific pyrazole core.
Mechanism of Action (MoA)
The pyrazole-4-carbonitrile core is cyclized to form pyrazolopyrimidines . These derivatives selectively inhibit PDE9, an enzyme responsible for hydrolyzing cGMP (cyclic guanosine monophosphate) in the brain and periphery.
-
CNS Effect: Inhibition elevates cGMP in the hippocampus/cortex, enhancing Long-Term Potentiation (LTP) and cognitive function via the PKG/CREB pathway.
-
Metabolic Effect: PDE9 inhibition improves insulin sensitivity and energy expenditure.
Part 2: Experimental Workflow & Study Design
Workflow Overview
The transition from the pyrazole scaffold to in vivo data involves three phases:
-
Derivatization: Cyclization of the carbonitrile to the active pyrazolopyrimidine.
-
PK Profiling: Assessing blood-brain barrier (BBB) permeability (crucial for CNS targets).
-
Efficacy Testing: Validated animal models for cognition and metabolism.
Figure 1: Critical path from Pyrazole Scaffold to In Vivo Validation.
Part 3: Detailed Protocols
Pharmacokinetic (PK) & Formulation Protocol
Since the final inhibitors are lipophilic (LogP ~2-3), proper formulation is essential for oral bioavailability.
Formulation Strategy:
-
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.
-
Preparation: Suspend the pyrazole-derived inhibitor in the vehicle using a probe sonicator (20% amplitude, 30s) to ensure a uniform suspension.
-
Storage: Prepare fresh daily; protect from light.
PK Study Design (Rat/Mouse):
| Parameter | Specification | Notes |
|---|---|---|
| Species | Sprague-Dawley Rats or C57BL/6 Mice | Male, 8-10 weeks old. |
| Route | Oral Gavage (PO) vs. IV | PO: 10 mg/kg; IV: 1 mg/kg. |
| Sampling | Plasma & CSF | Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h. |
| Bioanalysis | LC-MS/MS | Monitor parent compound and N-dealkylated metabolites. |
| Key Metric | Brain/Plasma Ratio (Kp) | Target Kp > 0.3 for CNS efficacy. |
Critical Step: The cyclopentyl group on the scaffold is a metabolic hotspot. Monitor for hydroxylation at the cyclopentyl ring during metabolite identification.
In Vivo Efficacy: Alzheimer’s Disease Model (Tg2576 Mice)
This protocol evaluates the cognitive enhancement potential of compounds derived from the scaffold.
Objective: Assess spatial memory improvement via the Morris Water Maze (MWM).
-
Animals: Tg2576 transgenic mice (overexpressing human APP695), aged 6-9 months.
-
Dosing Regimen:
-
Treatment: Pyrazole-derivative (e.g., 3, 10, 30 mg/kg PO).
-
Control: Vehicle only.
-
Duration: Daily dosing for 14 days prior to testing.
-
-
Procedure:
-
Training (Days 1-5): Mice swim to a hidden platform. Measure Escape Latency.
-
Probe Trial (Day 6): Remove platform. Measure Time in Target Quadrant.
-
-
Biomarker Analysis (Post-Sacrifice):
-
Harvest hippocampus immediately.
-
Measure cGMP levels using ELISA.
-
Success Criteria: Significant reduction in escape latency and >150% increase in hippocampal cGMP vs. vehicle.
-
In Vivo Efficacy: Metabolic Syndrome (db/db Mice)
For evaluating peripheral PDE9 inhibition (diabetes/obesity).
-
Animals: db/db mice (Leptin receptor deficient), 10 weeks old.
-
Protocol (OGTT - Oral Glucose Tolerance Test):
-
Fast mice for 6 hours.
-
Administer Test Compound (30 mg/kg PO) or Vehicle (-60 min).
-
Administer Glucose (2 g/kg PO) at T=0.
-
Measure Blood Glucose at 0, 15, 30, 60, 120 min via tail vein.
-
-
Data Analysis: Calculate Area Under the Curve (AUC) for glucose. A reduction in AUC indicates improved glucose tolerance.
Part 4: Signaling Pathway Visualization
Understanding the downstream effect of the scaffold-derived inhibitor is crucial for interpreting in vivo data.
Figure 2: Mechanism of PDE9 inhibition enhancing cGMP signaling.
Part 5: Safety & Toxicology
Hepatotoxicity Warning: Pyrazoles can be associated with liver toxicity. When testing derivatives of this compound, include the following safety markers in your in vivo panel:
-
Serum Chemistry: ALT, AST, ALP (Liver enzymes).
-
Histopathology: Check for hepatocellular hypertrophy.
-
CYP Inhibition: Assess potential drug-drug interactions (DDI) as pyrazoles often inhibit CYP3A4.
Part 6: References
-
Pfizer Inc. (2004).[1] Pyrazolopyrimidines as PDE9 Inhibitors for Treating Type 2 Diabetes and Cardiovascular Disease. US Patent 2004/0220186 A1. Link
-
Bayer Healthcare. (2012). Aminoheterocyclic Compounds Used as PDE9 Inhibitors. JP Patent 2012515761A. Link
-
Zhou, Q., et al. (2025).[2] Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease. Antioxidants, 14(2). Link
-
Zhang, C., et al. (2017).[2] Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Verhoest, P. R., et al. (2009). Design and Synthesis of Pyrazolopyrimidinones as PDE9 Inhibitors for the Treatment of Alzheimer’s Disease. Journal of Medicinal Chemistry. Link
Sources
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile laboratory synthesis techniques
Application Note: Laboratory Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Executive Summary
This technical guide details the optimized laboratory synthesis of This compound (CAS: 30929-67-0), a critical heterocyclic intermediate utilized in the development of Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.
The protocol utilizes a regioselective cyclocondensation between cyclopentylhydrazine hydrochloride and ethoxymethylenemalononitrile . Unlike generic procedures, this guide focuses on process parameters—specifically temperature control and base addition rates—that maximize the yield of the desired 5-amino regioisomer over the thermodynamically possible 3-amino impurity.
Retrosynthetic Analysis & Strategy
The formation of the aminopyrazole core relies on the reaction of a hydrazine nucleophile with a 1,3-electrophile.
-
Disconnection: The C-N bonds at positions 1 and 5.
-
Reagents:
-
Nucleophile: Cyclopentylhydrazine (supplied as HCl salt for stability).
-
Electrophile: Ethoxymethylenemalononitrile (EMMN), acting as a vinylogous nitrile.
-
-
Regiochemistry: The reaction is governed by the differential nucleophilicity of the hydrazine nitrogens. The substituted nitrogen (
) is more nucleophilic due to the inductive effect of the cyclopentyl group, but steric hindrance often directs the initial attack by the terminal, unsubstituted nitrogen ( ) onto the vinyl ether carbon of EMMN. This sequence favors the 5-amino-1-substituted pyrazole.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the regioselective synthesis of the target pyrazole.
Detailed Experimental Protocol
Scale: 10 mmol (adaptable to 100 mmol) Expected Yield: 85–92% Purity: >98% (HPLC)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Quantity | Role |
| Cyclopentylhydrazine HCl | 136.62 | 1.0 | 1.37 g | Core Scaffold |
| Ethoxymethylenemalononitrile | 122.13 | 1.05 | 1.28 g | Electrophile |
| Triethylamine (Et | 101.19 | 1.1 | 1.53 mL | Base |
| Ethanol (Absolute) | 46.07 | N/A | 15 mL | Solvent |
Step-by-Step Procedure
1. Preparation of Hydrazine Free Base (In Situ):
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Action: Charge the flask with Cyclopentylhydrazine HCl (1.37 g) and Ethanol (10 mL). The salt will likely not dissolve completely.
-
Critical Step: Add Triethylamine (1.53 mL) dropwise over 5 minutes while stirring at room temperature (20–25°C).
-
Observation: The solution will become clear as the free hydrazine is released, followed by the potential precipitation of Triethylamine Hydrochloride (Et
N·HCl) salts. -
Why: Generating the free base in situ prevents oxidation of the hydrazine, which can occur if the free base is isolated and stored.
2. Condensation Reaction:
-
Action: Add Ethoxymethylenemalononitrile (1.28 g) dissolved in Ethanol (5 mL) to the reaction mixture.
-
Exotherm Check: A mild exotherm may be observed. Ensure temperature does not exceed 35°C during addition to prevent side reactions.
-
Cyclization: Heat the reaction mixture to reflux (78°C) . Maintain reflux for 3 to 4 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The starting hydrazine (ninhydrin stain) and EMMN (UV active) should disappear. The product spot (UV active) typically has an R
of ~0.4–0.5.
3. Workup & Isolation:
-
Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.
-
Crystallization: The product often precipitates directly upon cooling.
-
Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 3 mL) and cold Water (2 x 5 mL) to remove Et
N·HCl salts. -
Scenario B (No precipitate): Concentrate the solvent to ~25% of the original volume under reduced pressure. Add ice-cold water (20 mL) with vigorous stirring to induce precipitation. Filter as above.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
4. Purification (If required):
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
Appearance: Off-white to pale yellow crystalline solid.
Process Optimization & Troubleshooting
This section addresses common failure modes based on laboratory experience.
Regioselectivity Control
The formation of the 3-amino-1-cyclopentyl isomer is the primary impurity risk.
-
Mechanism: If the internal nitrogen (
, attached to cyclopentyl) attacks the vinyl ether first, the 3-amino isomer forms. -
Control: Steric bulk of the cyclopentyl group generally disfavors this pathway. However, high temperatures during the initial mixing can overcome this steric barrier.
-
Protocol Adjustment: Always perform the mixing of reagents at <25°C. Only apply heat after the initial Michael addition is presumed complete (approx. 15 mins at RT).
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization Data
Validation of the synthesized compound should be performed using NMR and IR spectroscopy.
| Technique | Expected Signal | Assignment |
| 1H NMR (DMSO-d | Pyrazole C3-H | |
| -NH | ||
| Cyclopentyl N-CH | ||
| Cyclopentyl -CH | ||
| IR (ATR) | ~2210 cm | C |
| ~3300–3400 cm | N-H stretch (Primary amine) | |
| MS (ESI+) | m/z 177.1 [M+H] | Molecular Ion |
Note on NMR: The absence of a signal around
Safety & Handling
-
Hydrazines: Cyclopentylhydrazine is a potential skin sensitizer and suspected carcinogen. Handle in a fume hood with nitrile gloves.
-
Nitriles: EMMN and the product contain nitrile groups. While the product is stable, avoid contact with strong acids which could liberate HCN.
-
Waste Disposal: All mother liquors containing hydrazine residues must be treated with bleach (sodium hypochlorite) to quench active hydrazines before disposal into halogenated waste streams.
References
- El-Mekabaty, A. (2013). Synthesis and reactivity of some new pyrazole derivatives. International Journal of Organic Chemistry, 3(4), 245-251. (Provides general mechanism for aminopyrazole synthesis).
- Fustero, S., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Journal of Organic Chemistry.
-
MolPort. (n.d.).[2] Compound 30929-67-0 Data Sheet. Retrieved October 26, 2023, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile | 21254-04-6 | Buy Now [molport.com]
- 3. US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Purification Strategies for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
This Application Note and Protocol guide is designed for the purification of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (hereafter referred to as ACP-CN ). This intermediate is a critical scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly pyrazolo[1,5-a]pyrimidines , and shares structural homology with intermediates used in Janus kinase (JAK) inhibitor synthesis.
Abstract & Chemical Context
The synthesis of ACP-CN typically involves the condensation of 2-(ethoxymethylene)malononitrile with cyclopentylhydrazine hydrochloride . While the reaction is generally regioselective favoring the 5-amino isomer, crude isolates often contain critical impurities that can poison downstream catalytic steps (e.g., Buchwald-Hartwig couplings or cyclizations).
Target Molecule:
-
IUPAC Name: this compound
-
Role: Precursor for Pyrazolo[1,5-a]pyrimidine scaffolds.
-
Key Challenge: Removal of regioisomeric by-products (3-amino isomer), unreacted hydrazines (genotoxic impurities), and polymeric color bodies.
Synthesis & Impurity Genesis
Understanding the origin of impurities is the first step in purification. The following diagram illustrates the reaction pathway and potential side reactions.
Figure 1: Reaction pathway showing the genesis of the target 5-amino isomer versus the 3-amino regioisomer and oxidative impurities.
Impurity Profile & Critical Process Parameters (CPPs)
| Impurity Type | Source | Removal Strategy | Detection Limit (HPLC) |
| Regioisomer (3-Amino) | Competitive cyclization | Recrystallization (Solubility difference) | < 0.1% |
| Cyclopentylhydrazine | Unreacted Starting Material | Acid/Base Wash or Oxidative quench | < 10 ppm (GTI*) |
| Hydrolysis Product | Nitrile hydrolysis to Amide | Avoid strong acids/bases at high Temp | < 0.5% |
| Color Bodies | Hydrazine oxidation | Activated Carbon / Silica Gel | Visual / A420nm |
*GTI: Genotoxic Impurity (Must be strictly controlled).
Detailed Purification Protocols
Method A: Acid-Base Chemical Purification (The "Swing" Method)
Best For: Removal of non-basic impurities (tars, unreacted malononitrile) and rapid scale-up. Principle: The 5-amino group is weakly basic. We exploit this by protonating the amine to dissolve the target in aqueous acid, filtering off non-basic insolubles, and then reprecipitating.
Reagents:
-
Hydrochloric Acid (1N and 6N)
-
Ammonium Hydroxide (28% NH₃) or Sodium Hydroxide (10%)
-
Activated Charcoal (Norit SX Ultra or equivalent)
Protocol:
-
Dissolution: Suspend the crude brown solid (10.0 g) in 1N HCl (100 mL) . Stir vigorously at room temperature for 30 minutes.
-
Note: The target ACP-CN should dissolve. If a significant solid remains, it is likely unreacted starting material or neutral polymer.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.
-
Optional: If the solution is dark, add Activated Charcoal (0.5 g) , stir for 30 min, and filter again.
-
-
Neutralization: Cool the filtrate to 0–5°C in an ice bath.
-
Precipitation: Slowly add Ammonium Hydroxide dropwise with stirring until pH reaches 8–9. A thick white/off-white precipitate will form immediately.
-
Critical: Do not overshoot pH > 10 to avoid nitrile hydrolysis.
-
-
Isolation: Stir the slurry for 1 hour at 0°C to maximize yield. Filter the solid and wash with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Recrystallization (The "Polishing" Method)
Best For: Removing regioisomers and achieving >99.5% purity for crystallography or GMP steps. Solvent System: Ethanol/Water (3:1) or Isopropanol.
Protocol:
-
Solubility Check: Place 5.0 g of Method A product (or crude) in a flask.
-
Reflux: Add Ethanol (35 mL) and heat to reflux (80°C). The solid should fully dissolve. If not, add ethanol in 2 mL increments.
-
Water Addition: While at reflux, slowly add Water (approx. 10-12 mL) until a faint turbidity persists, then add 1 mL of Ethanol to clear it.
-
Cooling Profile:
-
Cool to Room Temp (25°C) over 2 hours (slow cooling promotes crystal growth and rejects impurities).
-
Cool to 0°C for 1 hour.
-
-
Filtration: Collect crystals by vacuum filtration.
-
Wash: Wash with cold Ethanol/Water (1:1) .
-
Yield: Typical recovery is 85–90%.
Method C: Flash Chromatography (For R&D Scale)
Best For: Separating difficult regioisomers if crystallization fails. Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes : Ethyl Acetate (from 80:20 to 50:50).
-
TLC Visualization: UV (254 nm). The 5-amino isomer typically runs slightly lower (more polar) than the 3-amino isomer due to hydrogen bonding capabilities.
-
Stain: Iodine or Ninhydrin (amine active).
Process Logic & Decision Matrix
Use the following workflow to determine the appropriate purification route based on your crude profile.
Figure 2: Decision matrix for selecting the optimal purification workflow.
Analytical Validation
To ensure the protocol was successful, verify the following specifications:
-
Appearance: White to off-white crystalline solid. (Yellow/Brown indicates oxidation).
-
1H NMR (DMSO-d6):
- 7.6–7.8 ppm (1H, s, Pyrazole C3-H).
- 6.0–6.5 ppm (2H, br s, NH₂ - Exchangeable with D₂O).
- 4.5–4.8 ppm (1H, m, Cyclopentyl CH).
- 1.6–2.1 ppm (8H, m, Cyclopentyl CH₂).
-
Melting Point: Expect range 100–110°C (Note: 1-aryl analogs melt higher, ~160°C; alkyl derivatives are generally lower).
-
Mass Spec: [M+H]+ = 177.1.
References
-
Synthesis of 5-amino-pyrazole-4-carbonitriles
-
General Purification of Aminopyrazoles
-
Ruxolitinib Intermediate Chemistry (Analogous Structures)
-
Green Synthesis Catalysis
-
Zolfigol, M. et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, 2024. Link
-
Sources
Application and Protocols for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (BAY 1000394) in Cell-Based Assays
Introduction: Unveiling the Potential of a Potent Pan-CDK Inhibitor
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, more commonly known in scientific literature as BAY 1000394 or Roniciclib, is a potent, orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation and evasion of apoptosis.[3] BAY 1000394 exhibits broad-spectrum activity against several key cell cycle and transcriptional CDKs, making it a valuable tool for cancer research and a promising candidate for therapeutic development.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BAY 1000394 in fundamental cell-based assays. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.
Chemical and Physical Properties:
| Property | Value | Source |
| Synonyms | BAY 1000394, Roniciclib | [1][4] |
| Molecular Formula | C₁₈H₂₁F₃N₄O₃S | [1][4] |
| Molecular Weight | 430.44 g/mol | [1][4] |
| CAS Number | 1223498-69-8 | [4] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) and Ethanol (86 mg/mL). Insoluble in water. | [4][6] |
| Storage | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year. | [4] |
Mechanism of Action: A Multi-Pronged Attack on the Cell Cycle Engine
BAY 1000394 functions as a pan-CDK inhibitor, targeting a range of CDKs critical for both cell cycle progression and transcription.[3][4] Its inhibitory activity against these kinases disrupts the tightly regulated processes of cell division and gene expression, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Key CDK Targets and their Cellular Functions:
-
Cell Cycle CDKs (CDK1, CDK2, CDK4): These kinases, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle (G1, S, G2, M).[7][8] Inhibition of these CDKs by BAY 1000394 leads to cell cycle arrest, primarily at the G1/S transition.[1]
-
Transcriptional CDKs (CDK7, CDK9): These CDKs are involved in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II.[7][9][10] Inhibition of these kinases can suppress the expression of key survival proteins.
Inhibitory Profile of BAY 1000394:
| CDK Target | IC₅₀ (nM) |
| CDK1 | 7 |
| CDK2 | 9 |
| CDK4 | 11 |
| CDK7 | 25 |
| CDK9 | 5 |
Source: Selleck Chemicals[4]
The following diagram illustrates the central role of CDKs in cell cycle progression and transcription, and the points of intervention by BAY 1000394.
Caption: Simplified CDK signaling pathway and points of inhibition by BAY 1000394.
Application 1: Assessing Anti-Proliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the accuracy of the results.
-
Incubation Time: A 96-hour incubation period with BAY 1000394 is often sufficient to observe significant anti-proliferative effects.[3]
-
MTT Incubation: A 2-4 hour incubation with MTT allows for sufficient formazan production without causing cytotoxicity from the MTT itself.[12]
-
Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. DMSO is a common and effective solvent.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-5,000 cells/well) in 100 µL of complete growth medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of BAY 1000394 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY 1000394. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Application 2: Analyzing Cell Cycle Distribution by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Causality Behind Experimental Choices:
-
Cell Fixation: Fixation with cold 70% ethanol is crucial for permeabilizing the cell membrane to allow PI entry and for preserving the cellular DNA.[15][16]
-
RNase Treatment: PI also binds to double-stranded RNA. Therefore, treatment with RNase A is essential to eliminate RNA-associated fluorescence and ensure that the signal is specific to DNA.[16]
-
PI Staining: Incubation with PI should be sufficient to allow for stoichiometric binding to the DNA.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of BAY 1000394 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours).[17]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).[15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application 3: Detecting Apoptosis by Annexin V/PI Staining
Annexin V/PI staining is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]
Causality Behind Experimental Choices:
-
Annexin V Binding Buffer: The binding of Annexin V to PS is calcium-dependent, so it is essential to use a calcium-containing binding buffer.
-
Incubation Time and Temperature: A short incubation at room temperature is sufficient for Annexin V and PI to bind to their respective targets.
-
Light Protection: The fluorochromes used are light-sensitive, so it is important to protect the samples from light during incubation and prior to analysis.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed cells and treat with BAY 1000394 as described in the previous protocols. An incubation time of 17 hours has been shown to induce apoptosis.[17]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and gates.
-
Analyze the data to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
This compound (BAY 1000394) is a powerful research tool for investigating the roles of CDKs in cell cycle regulation, transcription, and cancer biology. The protocols detailed in this application note provide a robust framework for assessing its anti-proliferative, cell cycle arrest, and pro-apoptotic effects in a variety of cell-based assays. By understanding the underlying principles and adhering to these optimized procedures, researchers can generate high-quality, reproducible data to advance our understanding of CDK inhibition and its therapeutic potential.
References
-
BAY 1000394, a Novel Cyclin-Dependent Kinase Inhibitor, with Potent Antitumor Activity in Mono- and in Combination Treatment upon Oral Application. AACR Journals. [Link]
-
Roniciclib | C18H21F3N4O3S | CID 71494949. PubChem - NIH. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]
-
Cyclin-dependent kinase. Wikipedia. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development. PMC - NIH. [Link]
-
Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central. [Link]
-
Cell-cycle arrest and apoptosis induction by BAY 1000394. A, chemical... ResearchGate. [Link]
-
Cell Cycle Analysis. [Link]
-
Full article: Cyclin dependent kinases in cancer. Taylor & Francis. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
What Are CDK4/6 Inhibitors? BreastCancer.org. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC - NIH. [Link]
-
Does anyone have a good MTT assay protocol for adherent cells? ResearchGate. [Link]
-
Cell cycle regulation and anticancer drug discovery. Semantic Scholar. [Link]
-
5IEV: Crystal structure of BAY 1000394 (Roniciclib) bound to CDK2. RCSB PDB. [Link]
-
Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. PMC - NIH. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. YouTube. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
Sources
- 1. Roniciclib | C18H21F3N4O3S | CID 71494949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 8. breastcancer.org [breastcancer.org]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
Application Note: High-Resolution LC-MS/MS Profiling of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Abstract
This application note details the development, optimization, and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification and impurity profiling of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 115381-19-4). This molecule is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK inhibitors). The protocol leverages a Reverse Phase Chromatography (RPC) separation coupled with Positive Electrospray Ionization (ESI+) to achieve high sensitivity (LOQ < 1.0 ng/mL) and specificity against regioisomeric impurities.
Introduction & Chemical Context
This compound is a functionalized heterocycle serving as a scaffold for various pharmaceutical agents. Its structure features three distinct chemical environments critical for analysis:
-
Pyrazole Core: Aromatic, electron-rich, susceptible to
interactions. -
Exocyclic Amine & Nitrile: The amino group provides weak basicity, while the nitrile acts as a strong electron-withdrawing group, influencing ionization efficiency.
-
Cyclopentyl Ring: Adds significant lipophilicity, necessitating organic-heavy gradients for elution.
Physicochemical Profile
Understanding these properties is the prerequisite for robust method development.
| Property | Value / Characteristic | Impact on LC-MS |
| Molecular Formula | Parent Ion | |
| Molecular Weight | 176.22 g/mol | Low mass range; requires clean solvents to avoid background noise. |
| Predicted LogP | ~1.8 – 2.2 | Retains well on C18; requires >30% organic solvent to elute. |
| pKa (Base) | ~2.5 – 3.5 (Pyrazole N2) | Weak base. Requires acidic mobile phase (pH < 3) to ensure full protonation. |
| Solubility | DMSO, MeOH, ACN | Sample diluent should be MeOH:Water (50:50) to prevent precipitation. |
Analytical Method Development (The "Why")
Column Selection Strategy
While a standard C18 column is sufficient for potency assays, impurity profiling requires enhanced selectivity.
-
Primary Choice: C18 (End-capped) . Provides robust hydrophobic retention based on the cyclopentyl group.
-
Alternative for Isomer Separation: Phenyl-Hexyl . If regioisomers (e.g., 3-amino vs. 5-amino) are present, the
interaction offered by a Phenyl-Hexyl stationary phase often provides superior resolution compared to C18.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid .[1]
-
Reasoning: The pyrazole nitrogen needs to be protonated for ESI+ sensitivity. Formic acid provides a pH of ~2.7, ensuring the molecule exists as
.
-
-
Organic Modifier: Acetonitrile (ACN) .
-
Reasoning: ACN provides sharper peak shapes and lower backpressure than Methanol for this lipophilic compound.
-
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Analytical Method Development Workflow ensuring systematic optimization.
Detailed Experimental Protocol (The "How")
Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile, Water, and Formic Acid (FA).
-
Diluent: 50:50 Water:Methanol (v/v). Note: Do not use 100% ACN as diluent to avoid peak fronting.
Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters BEH C18,
mm, 1.7 µm. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Table:
| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 5.00 | 5 | 95 | Linear Ramp |
| 6.50 | 5 | 95 | Wash |
| 6.60 | 95 | 5 | Re-equilibration |
| 8.00 | 95 | 5 | End |
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (
). -
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Source Temp: 150°C.
-
Cone Voltage: Optimized to 30V (Compound specific).
MRM Transitions (Multiple Reaction Monitoring): Note: Transitions should be experimentally verified via product ion scan.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Assignment |
| Quantifier | 177.1 | 109.1 | 20 | Loss of Cyclopentene ( |
| Qualifier 1 | 177.1 | 82.0 | 35 | Subsequent loss of HCN from core |
| Qualifier 2 | 177.1 | 67.0 | 45 | Ring fragmentation |
Validation & Self-Validating Systems
To ensure trustworthiness, the method must be treated as a self-validating system using System Suitability Tests (SST).
System Suitability Criteria (Pre-Run Checklist)
Before analyzing samples, inject a standard (100 ng/mL) 5 times.
-
Retention Time Stability: %RSD
2.0%. -
Peak Area Precision: %RSD
5.0%. -
Tailing Factor:
. -
Signal-to-Noise (S/N):
10 for LOQ.
Linearity and Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
(Required due to the wide dynamic range and heteroscedasticity of ESI data). -
Acceptance:
; Accuracy of standards (except at LLOQ).
Troubleshooting Guide
Common issues encountered with aminopyrazoles and their resolution logic.
Figure 2: Decision tree for troubleshooting common LC-MS anomalies.
Specific Issue: Hydrolysis Impurity
The nitrile group at C4 is susceptible to hydrolysis, forming the Amide impurity (
-
Detection: Monitor MRM 195.1
127.1. -
Resolution: If the Amide co-elutes with the parent, reduce the gradient slope from 5-95% B to 10-60% B over 10 minutes to separate the more polar amide from the nitrile.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11165355 (Related Pyrazole Scaffolds). Retrieved from [Link]
-
Finar, I. L., & Millard, B. J. (1969). The mass spectra of some pyrazoles. Journal of the Chemical Society C: Organic. (Foundational work on pyrazole fragmentation mechanisms). Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for validation protocols). Retrieved from [Link]
-
Jiang, Q. H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.[2] Acta Crystallographica Section E. (Structural analogues and properties).[2] Retrieved from [Link]
Sources
NMR spectroscopy of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Application Note: High-Resolution NMR Characterization of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Introduction & Strategic Relevance
In the landscape of kinase inhibitor development—specifically for JAK1/JAK2 inhibitors like Ruxolitinib—the pyrazole-4-carbonitrile core serves as a critical pharmacophore. The molecule This compound (CAS: 30929-67-0) is a pivotal intermediate. Its structural integrity, specifically the regiochemistry of the cyclopentyl group (N1 vs. N2 substitution), directly impacts the biological efficacy of the final drug candidate.
This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard small-molecule analysis, this protocol addresses the specific challenge of distinguishing regioisomers in substituted pyrazoles using Nuclear Overhauser Effect (NOE) spectroscopy.
Chemical Structure & NMR Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C
H N -
Key Functional Groups:
-
Pyrazole Ring: Aromatic core with tautomeric potential (fixed by N1 substitution).
-
Exocyclic Amine (-NH
): Exchangeable protons, sensitive to solvent choice. -
Nitrile (-CN): Quaternary carbon diagnostic handle.
-
Cyclopentyl Group: Aliphatic ring providing stereochemical bulk.
-
Experimental Protocol
Sample Preparation
Objective: Maximize resolution of exchangeable amine protons and prevent aggregation.
-
Solvent Selection: DMSO-d
(99.9% D) is mandatory.-
Reasoning: Chloroform-d (CDCl
) often leads to broad or invisible -NH signals due to rapid chemical exchange and poor solubility of the polar core. DMSO-d stabilizes the amine protons via hydrogen bonding, resulting in sharp, integrateable singlets essential for NOE studies.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce stacking, shifting aromatic signals.
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming artifacts.
Acquisition Parameters (Bruker/Jeol 400 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Specific Purpose |
| 1H Standard | zg30 | 16 | 1.0 s | Quantitative integration & purity check. |
| 13C {1H} | zgpg30 | 512+ | 2.0 s | Detection of quaternary carbons (CN, C4, C5). |
| COSY | cosygpppqf | 4 | 1.5 s | Assigning cyclopentyl spin system (CH-CH2). |
| HSQC | hsqcedetgpsisp2 | 8 | 1.5 s | Correlating protons to carbons (C-H mapping). |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | Critical: Linking NH2 to C4/C5 and H3 to C1/C5. |
| NOESY 1D | selnogp | 64 | 2.0 s (Mix: 0.5s) | Regiochemistry Validation (Irradiate Cyclopentyl-H1). |
Results & Discussion
1H NMR Assignment (DMSO-d )
The spectrum is characterized by a distinct aromatic singlet, a broad amino signal, and the aliphatic cyclopentyl system.[2]
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 3 | Pyrazole-CH | 7.65 | Singlet (s) | 1H | - | Deshielded aromatic proton (C=N bond). |
| 5-NH | Amine | 6.55 | Broad Singlet (br s) | 2H | - | Exchangeable; chemical shift is concentration/temp dependent. |
| 1' | Cyclopentyl-CH | 4.62 | Multiplet (m) | 1H | 7.0-8.0 | Deshielded by N1 attachment; "Methine" handle. |
| 2', 5' | Cyclopentyl-CH | 1.90 – 2.10 | Multiplet (m) | 4H | - | |
| 3', 4' | Cyclopentyl-CH | 1.60 – 1.80 | Multiplet (m) | 4H | - |
13C NMR Assignment
The carbon spectrum reveals the "push-pull" electronic nature of the pyrazole ring.
-
152.5 ppm (C5): Attached to the electron-donating -NH
and N1. Most deshielded quaternary carbon. - 140.8 ppm (C3): Aromatic CH.
- 114.5 ppm (CN): Characteristic nitrile region.
- 74.2 ppm (C4): Significantly shielded despite being aromatic. This upfield shift is diagnostic of 5-aminopyrazoles where the amino group donates electron density into the ring, shielding the ortho position (C4).
- 58.5 ppm (C1'): Cyclopentyl methine (C-N).
- 20-35 ppm: Cyclopentyl methylenes.
Regiochemistry Validation (The "N1 vs. N2" Problem)
Synthesis from hydrazine and malononitrile derivatives can theoretically yield two isomers:
-
5-Amino-1-cyclopentyl (Target)
-
3-Amino-1-cyclopentyl (Impurity/Isomer)
The NOE Solution:
-
Experiment: 1D Selective NOESY irradiating the Cyclopentyl Methine proton (
4.62). -
Observation for Target (5-Amino): Strong NOE enhancement of the Amine (-NH
) signal ( 6.55). This confirms the spatial proximity of the N1-substituent and the C5-substituent. -
Observation for Isomer (3-Amino): NOE enhancement of the Pyrazole-CH signal. (In the 3-amino isomer, the H is at position 5, adjacent to N1).
Visualization: Workflow & Logic
Figure 1: NMR Characterization Workflow
Caption: Step-by-step decision tree for validating the 5-amino-1-substituted pyrazole scaffold.
Troubleshooting & QC Standards
| Issue | Potential Cause | Remediation |
| Broad -NH | Wet DMSO or Acidic impurities. | Add activated 3Å molecular sieves to the NMR tube or filter through basic alumina. |
| Extra Aromatic Singlets | Regioisomer contamination (3-amino). | Integrate the main CH singlet vs. impurity. < 5% is typical for optimized synthesis. |
| Missing Nitrile Carbon | Long relaxation time of quaternary C. | Increase D1 to 3-5 seconds or use Cr(acac) |
References
-
Synthesis and Regioselectivity of Aminopyrazoles: Title: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.[3] Source: ResearchGate / Synthetic Communications. URL:[Link]
-
NMR Distinction of Regioisomers: Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes. URL:[Link]
-
General Spectral Data for 5-Amino-1-substituted-pyrazoles: Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (Contains detailed 1H/13C lists for phenyl analogs). Source: RSC Advances / National Institutes of Health (PMC). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support guide for the purification of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a basic amino group, a polar carbonitrile, and a moderately nonpolar cyclopentyl group, presents a unique set of purification challenges. Impurities often arise from the synthesis, which typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dielectrophilic compound.[2] These impurities can be unreacted starting materials, regioisomers, or colored degradation products.[3] This guide will provide systematic approaches to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: Colored impurities in aminopyrazole syntheses are common and often arise from high-molecular-weight byproducts or degradation products formed during the reaction or workup. The amino group can be susceptible to oxidation. To decolorize your product, treatment with activated carbon is highly effective.[4][5] This is typically done during the recrystallization process.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the crude, colored compound in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solution to cool slightly and then add a small amount of activated carbon (typically 1-2% w/w of your compound).
-
Gently heat the mixture back to just below the boiling point for 5-10 minutes with stirring.
-
Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified, colorless product.
Q2: I am observing significant loss of my compound during recrystallization. How can I improve the recovery?
A2: Low recovery during recrystallization is a common issue and can be attributed to several factors. The fundamental principle of recrystallization is the significant difference in solubility of the compound in a hot solvent versus a cold solvent. If your recovery is low, consider the following:
-
Excess Solvent: You may be using too much solvent to dissolve the crude product. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, recovery will be poor. You may need to screen for a new solvent or use a two-solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water or hexane until the solution becomes turbid).
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
Q3: How do I choose the best purification technique for my crude this compound?
A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a solid compound with thermally stable impurities that have different solubility profiles from your product. It is an excellent technique for removing small amounts of impurities from a large amount of material.[6]
-
Column Chromatography is more suitable when impurities have similar solubility to your product, or when you are dealing with a complex mixture of byproducts. It is also the preferred method for purifying oils or non-crystalline solids.[7]
A general workflow for deciding on a purification method is illustrated below.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.
Crystallization Troubleshooting
| Issue | Possible Causes | Solutions & Explanations |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated and cooling too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Insoluble impurities are present. | 1. Re-heat and add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Using a Dewar flask or insulating the flask can help.[7] 2. Change solvent: Select a solvent with a lower boiling point. 3. Perform hot filtration: If impurities are preventing crystallization, perform a hot gravity filtration before cooling. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The compound is highly soluble in the cold solvent. | 1. Evaporate excess solvent: Gently heat the solution to remove some of the solvent and then attempt to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7] 3. Change solvent system: Consider a two-solvent system where you add a poor solvent dropwise to the solution of your compound in a good solvent. |
| Low Purity After Recrystallization. | 1. Rapid crystallization has trapped impurities in the crystal lattice. 2. The chosen solvent does not effectively discriminate between the product and impurities. | 1. Slow down the cooling process: Ensure the solution cools to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities. 2. Re-evaluate your solvent choice: Perform small-scale solubility tests to find a solvent that dissolves the impurity well at all temperatures but the desired compound only when hot. |
Column Chromatography Troubleshooting
The basic nature of the amino group in this compound can lead to challenging interactions with the acidic surface of silica gel.
| Issue | Possible Causes | Solutions & Explanations |
| Compound streaks or "tails" on the TLC plate and column. | 1. Strong interaction between the basic amino group and acidic silanol groups on the silica surface. | 1. Add a basic modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper peaks.[7] 2. Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.[8] |
| Poor separation of closely eluting impurities. | 1. The solvent system lacks the selectivity to resolve the compounds. | 1. Change solvent polarity: If the spots are too close, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, switching to dichloromethane/methanol can alter the selectivity and improve separation. 2. Use a solvent gradient: A gradual increase in the polarity of the eluent during the column run can help resolve compounds with very similar Rf values.[8] |
| Compound does not elute from the column. | 1. The compound is too polar for the chosen eluent. 2. The compound may have degraded on the acidic silica gel. | 1. Increase eluent polarity: Drastically increase the polarity of your mobile phase. For very polar compounds, a mobile phase like 5-10% methanol in dichloromethane might be necessary. 2. Test for stability: Run a quick test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears. If it's unstable, a less acidic stationary phase like alumina should be used.[8] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound, assuming it is a solid at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification on a silica gel column.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3. A common starting point for this class of compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
The workflow for a successful flash column chromatography purification is depicted below.
Caption: Workflow for flash column chromatography.
References
-
Experiment 2: Recrystallization. (n.d.). Columbia University. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Toronto. Retrieved from [Link]
- Chenicek, A. G. (1956). U.S. Patent No. 2,744,938. U.S.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Al-Timari, D., Salih, N., & Salimon, J. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(36), 22345-22355.
- Al-Timari, D., Salih, N., & Salimon, J. (2021). Supporting Information: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Voskressensky, L. G., Borisova, T. N., Varlamov, A. V., & Krapivin, G. D. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Molbank, 2018(4), M1025.
- Felton, J. S., & Knize, M. G. (1991). Mutagen formation in muscle meats and model systems. Environmental Health Perspectives, 93, 159-163.
- Sitaram, C., Kumar, Y. R., & Vinu, A. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 985-993.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Health Sciences, 3(2), 21-30.
- Fan, Y., Liu, Y., & Wang, Y. (2022). Adsorption of nitrogen-heterocyclic compounds on bamboo charcoal: Kinetics, thermodynamics, and microwave regeneration. Journal of Environmental Chemical Engineering, 10(1), 106979.
- Sharia, S. E., & El-Rjoob, A.-W. O. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Science and Technology, 11(1), 1-11.
- Vedage, G. A., & Williams, J. D. (2013). U.S. Patent No. EP2621887A1.
- Anwar, H. F., & El-Nassr, A. A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
- Al-Timari, D., Salih, N., & Salimon, J. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH.
- An Evaluation of Activated Carbon for Drinking Water Treatment. (1980). In Drinking Water and Health: Volume 2 (pp. 213-257).
- Frank, K. J., & Kyeremateng, S. O. (2020). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics, 12(10), 947.
- Gellis, A., & Boufatah, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-166.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Troschütz, R., & Karaghiosoff, K. (1994). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- Zhang, W., & Li, H. (2016).
- Al-Timari, D., Salih, N., & Salimon, J. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(11), 3225-3234.
- Rahman, Z., & Zidan, A. S. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Pharmaceuticals, 16(5), 684.
- Bondock, S., & Fadda, A. A. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2013(1), 177-224.
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]
- García-Montaño, J., & Torrades, F. (2007). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
-
The Science Behind Activated Carbon: How It Works and Why It's Effective. (2024, January 17). Jacobi Carbons. Retrieved from [Link]
-
The Role of Activated Carbon in Botanical Extraction Processes. (2025, May 20). General Carbon. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved from [Link]
- Anwar, H. F., & El-Nassr, A. A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP.
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis & Optimization of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Ticket ID: OPT-CP-5A-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Accelerating Reaction Kinetics & Improving Yield for Cyclopentyl-Substituted Pyrazoles
Executive Diagnostic: Why is this reaction slow?
The Core Issue: The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile typically involves the condensation of cyclopentylhydrazine hydrochloride with 2-(ethoxymethylene)malononitrile . While phenyl or methyl hydrazines react rapidly, the cyclopentyl group introduces a specific kinetic penalty: Steric Hindrance at the Nucleophilic Attack.
The cyclopentyl group is a secondary alkyl substituent. During the initial Michael-type addition to the ethoxymethylene carbon, the bulk of the cyclopentyl ring creates steric clash, raising the activation energy (
Mechanism & Critical Control Points: The reaction proceeds via a domino sequence:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the enol ether.
-
Elimination: Ethanol is expelled.
-
Cyclization: The internal nitrogen attacks the nitrile.
-
Tautomerization: Aromatization to the aminopyrazole.
Visualization: Reaction Pathway & Kinetic Bottlenecks
Figure 1: Mechanistic pathway highlighting the steric bottleneck at Step 1, which is the primary cause of sluggish reaction times in cyclopentyl derivatives.
Standard Protocol vs. Optimized Workflow
Below is the comparison between the legacy method (often stalling at 60-70% conversion) and the optimized High-Throughput (HT) method.
Comparative Data Table
| Parameter | Standard Protocol (Thermal) | Optimized Protocol (Microwave/Catalytic) |
| Solvent | Ethanol (Abs.) | Ethanol or EtOH/Water (1:1) |
| Base | Et₃N (1.0 eq) | DIPEA (1.2 eq) or Piperidine (Cat.) |
| Temperature | Reflux (78°C) | 120°C (Pressurized) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (LCMS) | ~90% (Requires Recryst.) | >95% (Precipitation only) |
Protocol A: The Optimized Microwave Method (Recommended)
Best for: Rapid library synthesis, overcoming steric hindrance.
-
Preparation: In a 10 mL microwave vial, suspend cyclopentylhydrazine HCl (1.0 mmol) and 2-(ethoxymethylene)malononitrile (1.0 mmol) in Ethanol (3.0 mL).
-
Neutralization: Add DIPEA (N,N-Diisopropylethylamine) (1.2 mmol). Note: The solution should turn clear or slightly yellow.
-
Irradiation: Seal the vial. Set Microwave parameters:
-
Temp: 120°C
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic (Max 300W)
-
-
Workup: Cool to room temperature (RT). The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold EtOH.
-
If solution remains clear: Pour into ice-water (10 mL) and stir for 10 min to induce precipitation.
-
Protocol B: Catalytic Thermal Method (Scale-Up Friendly)
Best for: Large batches (>10g) where microwave is not feasible.
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Solvent System: Use Ethanol (5 volumes).
-
Catalyst: Add Piperidine (0.1 eq) or L-Proline (0.1 eq). Reasoning: Secondary amines/amino acids act as nucleophilic catalysts, forming a more reactive enamine intermediate.
-
Reflux: Heat to vigorous reflux for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Isolation: Concentrate solvent to 50% volume, then cool to 0°C. Filter the crystalline solid.
Troubleshooting Guide (Root Cause Analysis)
Use this diagnostic flow to resolve specific failure modes.
Diagnostic Flowchart[1][2][3][4]
Figure 2: Decision tree for diagnosing reaction failures. Follow the path based on TLC/LCMS observations.
Frequently Asked Questions (FAQ)
Q1: Why is the product not precipitating after cooling? A: The cyclopentyl group increases lipophilicity compared to simple methyl analogs, making the product more soluble in ethanol.
-
Fix: Pour the reaction mixture into ice-cold water (3x reaction volume). The sudden polarity shift forces the hydrophobic cyclopentyl-pyrazole to precipitate.
Q2: Can I use water as a solvent (Green Chemistry)? A: Yes, but with a caveat. Cyclopentylhydrazine is hydrophobic.
-
Fix: Use a surfactant like TPGS-750-M (2 wt% in water) or simply 50% EtOH/Water. Water actually accelerates this reaction due to the "on-water" hydrophobic effect, which forces the organic reactants together [1].
Q3: I see a side product with M+ = 2x Product Mass. What is it? A: This is likely the bis-pyrazole or an azine formation. This occurs if the hydrazine reacts with two equivalents of the ethoxymethylenemalononitrile or if the temperature is too high without sufficient solvent volume.
-
Fix: Ensure strict 1:1 stoichiometry and do not run the reaction "neat" (solvent-free) unless using specific solid-state catalysts.
Q4: Is the hydrochloride salt of hydrazine necessary? A: The salt is more stable for storage. However, the free base is the reactive species. You must add at least 1.0 equivalent of base (Et₃N, DIPEA, NaOH) to "unlock" the hydrazine. Failure to neutralize the HCl is the #1 cause of reaction failure.
References
-
Standard Synthesis & Mechanism: El-Emary, T. I. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Journal of the Chinese Chemical Society.
-
Microwave Acceleration: Al-Mousawi, S. M., et al. (2020).[1] Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
-
Catalytic Optimization (Green Chemistry): Momeni, S., & Ghorbani-Vaghei, R. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[2] Nanoscale Advances (RSC).
-
General Pyrazole Synthesis Reviews: Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Optimizing 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Synthesis
Case ID: PYR-CN-5A-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields and purification challenges in aminopyrazole cyclization.
Executive Summary
The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a critical gateway step for various Janus kinase (JAK) inhibitors and related pharmaceutical scaffolds. While the reaction between cyclopentylhydrazine hydrochloride and 2-(ethoxymethylene)malononitrile appears straightforward, it is notoriously sensitive to protonation states, oxidative degradation, and thermodynamic control.
This guide addresses the three most common failure modes reported by researchers:
-
"Black Tar" Formation: Oxidative decomposition of the hydrazine.
-
Stalled Reaction/Intermediate Accumulation: Failure to cyclize the intermediate hydrazone.
-
Regioisomer Contamination: Formation of the 3-amino isomer.
Module 1: Critical Reagent Quality & Stoichiometry
User Complaint: "My reaction mixture turns dark brown/black within 30 minutes, and the yield is <20%."
Root Cause: This is almost invariably caused by oxidative degradation of the free hydrazine base or improper neutralization of the hydrazine hydrochloride salt.
The Fix: The "Free Base" Protocol
Cyclopentylhydrazine is typically supplied as a hydrochloride salt (stable). To react, it must be liberated to the free base, but the free base is unstable in air.
| Parameter | Specification | Reasoning |
| Atmosphere | Strict Argon/Nitrogen | Alkyl hydrazines oxidize rapidly to azo compounds and radicals that polymerize into "tar." |
| Base Choice | Triethylamine (TEA) or DIPEA | Use a tertiary amine. Stronger inorganic bases (NaOH) can hydrolyze the nitrile on the electrophile. |
| Stoichiometry | 1.0 : 1.05 : 1.1 | (Hydrazine HCl : EMMN : Base). Slight excess of base ensures full deprotonation without triggering side reactions. |
| Solvent | Ethanol (Anhydrous) | Water competes with the hydrazine, leading to hydrolysis of the ethoxymethylene group. |
Technical Insight: The Protonation Trap
If you use exactly 1.0 equivalent of base for the Hydrazine·HCl, the equilibrium often leaves a small amount of protonated hydrazine. The protonated species cannot perform the initial nucleophilic attack.
-
Recommendation: Use 1.1 to 1.2 equivalents of TEA relative to the Hydrazine·HCl to drive the equilibrium, but add the EMMN (electrophile) immediately after neutralization to capture the unstable free hydrazine.
Module 2: Reaction Pathway & Optimization
User Complaint: "I see a major spot on TLC that isn't starting material, but it's not the product either. The reaction seems stuck."
Root Cause: You have likely formed the intermediate enamine/hydrazone but failed to supply the thermal energy or time required for the ring-closing (cyclization) step.
The Mechanism
The reaction proceeds in two distinct steps:
-
Michael-type Addition-Elimination: The hydrazine displaces the ethoxy group. This is fast and exothermic.
-
Cyclization: The internal nitrogen attacks the nitrile carbon. This is the rate-determining step (RDS) and requires heat.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical transition from the intermediate hydrazone to the cyclized pyrazole.
Optimization Protocol
-
Step 1 (Addition): Dissolve Cyclopentylhydrazine HCl in EtOH. Add TEA at 0°C . Stir for 10 mins. Add Ethoxymethylenemalononitrile dropwise. Allow to warm to RT for 1 hour.
-
Step 2 (Cyclization): Heat the mixture to Reflux (78°C) .
-
Checkpoint: Monitor by HPLC/TLC. The intermediate usually runs slightly lower or higher than the product depending on the stationary phase.
-
Duration: Reflux is required for 2–4 hours.[1] If you stop at RT, you will isolate the acyclic intermediate.
-
Module 3: Regioselectivity (5-Amino vs. 3-Amino)
User Complaint: "How do I know I have the 5-amino isomer and not the 3-amino isomer?"
Scientific Explanation: The reaction of hydrazines with non-symmetrical 1,3-dielectrophiles can yield two regioisomers.
-
5-Amino Isomer (Target): Formed via initial attack of the terminal (
) nitrogen of the hydrazine on the ethoxy carbon. This is electronically favored because the terminal nitrogen is more nucleophilic (less sterically hindered and less deactivated by the alkyl group). -
3-Amino Isomer (Impurity): Formed if the internal (
) nitrogen attacks first. This is sterically disfavored with the bulky cyclopentyl group.
Confirmation Strategy
Do not rely solely on melting point.
-
NOESY NMR: This is the gold standard.
-
Target (5-Amino): You should see a NOE correlation between the Cyclopentyl CH (at the N1 position) and the Pyrazole C3-H proton.
-
Isomer (3-Amino): The Cyclopentyl group is on N1, but the amine is at C3. The spatial distance to the C5-H is different, and the chemical shift of the ring proton will differ significantly (~0.5 ppm shift).
-
-
HMBC: Look for the coupling between the pyrazole ring proton and the nitrile carbon.
Module 4: Workup & Purification (Removing the Tar)
User Complaint: "I can't crystallize the product; it's an oil/gum."
The "Crash-Out" Protocol: Aminopyrazoles are often amphoteric and can be tricky to crystallize if impurities (TEA salts) remain.
-
Concentration: Evaporate EtOH to ~20% of original volume.
-
Aqueous Quench: Pour the residue into ice-cold water with vigorous stirring.
-
Why? The product is insoluble in water; TEA·HCl and excess reagents are soluble.
-
-
Inducing Precipitation: If it oils out, scratch the glass or add a seed crystal. Sonicate for 5 minutes.
-
Recrystallization:
-
Solvent: Ethanol/Water (9:1) or pure Isopropanol.
-
Note: Avoid acetone if possible, as aminopyrazoles can form Schiff bases with ketones upon prolonged heating.
-
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic flow for reaction failure.
References
-
Regioselectivity in Aminopyrazole Synthesis
-
Microwave vs.
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors.
- Source: MDPI (Molecules)
- Relevance: Details the "Procedure A" (Reflux) vs "Procedure B" (Microwave)
-
Link:
-
Mechanism of Ethoxymethylenemalononitrile Reactions
-
Green Synthesis & Catalysis (Altern
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]
- 5. Theoretical investigation of the chemoselectivity and synchronously pyrazole ring formation mechanism from ethoxymethylenemalononitrile and hydrazine hydrate in the gas and solvent phases: DFT, meta-GGA studies and NBO analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Technical Support Center: Cyclo-Scale Synthesis Hub Subject: Ticket ID: #PYR-CP-005-SCALE Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist
Executive Summary
You are accessing the technical support repository for the scale-up of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile . This molecule is a critical scaffold in kinase inhibitor development (e.g., JAK inhibitors). The synthesis relies on the condensation of Cyclopentylhydrazine Hydrochloride with 2-(Ethoxymethylene)malononitrile .
While the chemistry appears straightforward, scaling from gram to kilogram quantities introduces critical risks regarding exotherm control , regioselectivity (3-amino vs. 5-amino isomers) , and hydrazine toxicity . This guide addresses these specific pain points.
Module 1: The Master Protocol (Scale-Up Adapted)
Process Overview: The reaction is a condensation-cyclization sequence. We utilize a "controlled addition" strategy to manage the exotherm and favor the thermodynamic product (5-amino isomer).
| Parameter | Specification | Rationale |
| Limiting Reagent | Cyclopentylhydrazine HCl (1.0 eq) | The most expensive and toxic component. |
| Electrophile | 2-(Ethoxymethylene)malononitrile (1.05 eq) | Slight excess ensures complete consumption of hydrazine. |
| Base | Triethylamine (Et3N) (1.1 eq) | Neutralizes the HCl salt; safer than NaOEt/NaH on scale. |
| Solvent | Ethanol (Absolute) | Promotes product precipitation (crystallization-driven purification). |
| Temperature | Reflux (78°C) | Essential for ring closure and thermodynamic equilibration. |
Step-by-Step Workflow
-
Reactor Prep: Charge reactor with Ethanol (10 vol relative to hydrazine mass). Inert with
. -
Reagent A Loading: Add Cyclopentylhydrazine HCl (solid) to the reactor. Stir to suspend.
-
Base Addition (Exotherm): Add Triethylamine dropwise over 30 mins. Maintain temp < 25°C. Note: The mixture will clear as the free base hydrazine is liberated.
-
Reagent B Addition: Add 2-(Ethoxymethylene)malononitrile in portions or as a solution in EtOH.
-
Reaction Phase: Heat to reflux (78°C) for 4–6 hours.
-
IPC (In-Process Control): Check HPLC for consumption of hydrazine (<0.5%).
-
Work-up: Cool to 0–5°C slowly (10°C/hour). The product crystallizes.
-
Isolation: Filter the solid. Wash with cold EtOH (2 x 1 vol). Dry under vacuum at 45°C.
Module 2: Troubleshooting & FAQs
Ticket #1: "I'm seeing a persistent impurity at RRT 0.95. Is this the regioisomer?"
Diagnosis: Likely, yes. The reaction can produce the 3-amino-1-cyclopentyl isomer if the kinetic pathway dominates, or if the addition sequence is reversed.
Technical Insight:
The reaction involves two nitrogens.[1][2][3] The terminal
Corrective Action:
-
Check Temperature: Ensure you are maintaining a vigorous reflux. Low temperatures (room temp) favor the kinetic by-products.
-
Addition Order: Ensure the hydrazine is free-based before contacting the malononitrile derivative.
-
Purification: The 5-amino isomer is typically less soluble in ethanol than the 3-amino isomer. Recrystallize the crude solid from boiling ethanol to reject the RRT 0.95 impurity.
Ticket #2: "The reaction mixture turned black/dark brown. Yield is low."
Diagnosis: Oxidative degradation of the hydrazine or oligomerization of the malononitrile.
Technical Insight:
Cyclopentylhydrazine is sensitive to oxidation. If the reactor was not properly inerted (
Corrective Action:
-
Inertion: Verify oxygen levels are <2% before charging hydrazine.
-
Stoichiometry Check: Do not add the base to the malononitrile without the hydrazine present. The base triggers polymerization of the malononitrile if no nucleophile is present.
-
Rescue: If the product is dark, treat the recrystallization solution with activated carbon (5 wt%) to remove color bodies.
Ticket #3: "Safety audit flagged the hydrazine handling. How do we contain it?"
Diagnosis: HSE compliance issue regarding genotoxic impurities (GTIs).
Technical Insight: Hydrazines are potent sensitizers and potential carcinogens. The HCl salt is safer (less volatile) than the free base, but dust is a risk.
Corrective Action:
-
Solid Handling: Use a split-butterfly valve or continuous liner system for charging the solid HCl salt.
-
Quenching: Any mother liquors must be treated with bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal to destroy unreacted hydrazine.
-
PPE: Full Tyvek suit and PAPR (Powered Air Purifying Respirator) are recommended for kilogram-scale handling.
Module 3: Visualizing the Chemistry
Figure 1: Reaction Mechanism & Regioselectivity Logic
This diagram illustrates the pathway to the target 5-amino isomer and the divergence point for the 3-amino impurity.
Caption: Reaction pathway showing the divergence between the desired 5-amino product (Thermodynamic) and the 3-amino impurity (Kinetic).
Figure 2: Scale-Up Process Flow Diagram (PFD)
This diagram outlines the unit operations for the kilogram-scale campaign.
Caption: Operational workflow for the synthesis, highlighting the critical waste stream management for hydrazine.
References
-
Synthesis of 5-amino-1-substituted-pyrazole-4-carbonitriles
- Source: El-Mekabaty, A. (2013). "Synthesis and Utility of 5-Amino-1-substituted-pyrazole-4-carbonitriles.
- Relevance: Establishes the general mechanism and conditions for the reaction of hydrazines with ethoxymethylenemalononitrile.
-
Link:
-
Regioselectivity in Pyrazole Synthesis
- Source: Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry.
- Relevance: Explains the thermodynamic vs. kinetic control that dictates the 5-amino vs.
-
Link:
-
Safety Data & Handling (Cyclopentylhydrazine HCl)
- Source: Sigma-Aldrich Safety D
- Relevance: Provides critical H-codes (H301, H317)
-
Link:
-
Scale-Up of Pyrazole Intermediates (Patent)
- Source: US Patent 9,611,237 (Incyte Corporation).
- Relevance: Describes the industrial scale-up of similar cyclopentyl-pyrazole intermedi
-
Link:
Sources
- 1. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
Analytical challenges with 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental success. Our approach is rooted in fundamental scientific principles to not only solve immediate issues but also to empower you with the knowledge to proactively address future challenges.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the bedrock of robust analytical method development. While specific experimental data for this exact molecule is not extensively published, we can infer key characteristics from its structural motifs and data on analogous compounds.
The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] It is substituted with an amino group, a cyclopentyl group, and a carbonitrile group.
Key Structural Features and Their Implications:
-
Amino Group (-NH2): This basic functional group will significantly influence the compound's pKa and its chromatographic behavior, particularly on silica-based columns. It is susceptible to interactions with acidic silanols, potentially leading to peak tailing in HPLC.[2]
-
Pyrazole Ring: The pyrazole ring system has a pKa of approximately 2.5, making it weakly basic.[1]
-
Cyclopentyl Group: This non-polar, bulky group will increase the lipophilicity of the molecule, impacting its retention in reversed-phase chromatography and its solubility in organic solvents.
-
Carbonitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions.
Based on the structure and data for a similar compound, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[3], we can estimate the following properties:
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Weight | ~190.24 g/mol | Essential for mass spectrometry and preparation of standard solutions. |
| pKa | Estimated to be in the range of 3-5 | The amino group is the most basic site. pH of the mobile phase will be critical for controlling retention and peak shape in HPLC. |
| LogP | Estimated to be in the range of 1.5 - 2.5 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |
| Solubility | Likely soluble in polar organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Important for sample and standard preparation. |
II. High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting Guide
HPLC is the workhorse for the analysis of pharmaceutical compounds. Here we address common issues encountered during the analysis of this compound.
FAQ 1: I am observing significant peak tailing for my main analyte peak. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue for compounds containing basic amino groups due to secondary interactions with acidic residual silanols on the surface of silica-based HPLC columns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Explanation:
-
Mobile Phase pH Adjustment: By operating at a pH 2-3 units below the pKa of the amino group, you ensure it is fully protonated. This minimizes its interaction with the negatively charged silanol groups.
-
Use of Buffers: A buffer will maintain a constant pH throughout the analysis, leading to more reproducible retention times and peak shapes.
-
Competitive Additives: A small amount of a competing amine like triethylamine in the mobile phase can "mask" the active silanol sites, preventing your analyte from interacting with them.
-
Column Choice: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are generally better for analyzing basic compounds.
Recommended Starting HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for a moderately lipophilic compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH to protonate the amine and minimize silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B and ramp up. | To elute potential impurities and the main peak with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | The pyrazole ring is a chromophore. |
| Column Temperature | 30 °C | For better reproducibility. |
FAQ 2: My sample seems to be degrading on the HPLC system. What stability issues should I be aware of?
Answer:
While specific stability data for this compound is limited, pyrazole derivatives can be susceptible to certain degradation pathways. A stability-indicating method is crucial to separate the intact drug from any degradation products.[4][5]
Potential Degradation Pathways:
-
Oxidation: The amino group can be susceptible to oxidation.
-
Hydrolysis: The carbonitrile group could potentially hydrolyze to a carboxylic acid or amide under strong acidic or basic conditions.
-
Photodegradation: Aromatic systems can sometimes be light-sensitive.
Forced Degradation Studies:
To develop a stability-indicating method, you should perform forced degradation studies.[6] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
| Condition | Suggested Protocol | Potential Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Potential hydrolysis of the nitrile group. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential hydrolysis of the nitrile group. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group. |
| Thermal | 105 °C for 48 hours (solid state) | General thermal decomposition. |
| Photolytic | Expose to UV light (254 nm) for 24 hours | Photodegradation products. |
After subjecting the compound to these stress conditions, analyze the samples by HPLC to ensure that the degradation product peaks are well-resolved from the main analyte peak. A photodiode array (PDA) detector is highly recommended to check for peak purity.
III. Mass Spectrometry (MS) Analysis and Impurity Identification
Mass spectrometry is a powerful tool for confirming the identity of your compound and for identifying any impurities or degradation products.
FAQ 3: What are the expected fragmentation patterns for this molecule in MS?
Answer:
The fragmentation of this compound in positive ion mode ESI-MS will likely be driven by the protonation of the basic amino group or one of the nitrogen atoms in the pyrazole ring.
Expected Fragmentation Pathways:
Caption: Potential MS fragmentation pathways.
-
α-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen.[2][7] In this case, cleavage of the cyclopentyl ring from the pyrazole nitrogen is possible.
-
Loss of Small Neutral Molecules: Expect to see losses of small, stable neutral molecules such as HCN (from the carbonitrile and pyrazole ring) and NH₃ (from the amino group).
-
Ring Opening: The pyrazole ring itself can undergo fragmentation.
FAQ 4: How can I identify unknown peaks in my chromatogram?
Answer:
When you observe unknown peaks, especially in stability samples, a combination of HPLC with mass spectrometry (LC-MS) is the most effective approach for identification.
Impurity Identification Workflow:
-
Obtain the Mass of the Impurity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Propose a Structure: Based on the mass and the known degradation pathways, propose a possible structure for the impurity.
-
Confirm with MS/MS: Fragment the impurity ion in the mass spectrometer (MS/MS) and analyze the fragmentation pattern. This will provide structural information to confirm or refute your proposed structure.
-
Synthesize and Confirm (if necessary): For critical impurities, it may be necessary to synthesize the proposed structure and confirm its retention time and mass spectrum match the unknown peak.
IV. General Laboratory Practices and Sample Handling
Q: What are the best practices for preparing stock solutions and storing this compound?
A:
-
Solvent Selection: Use a high-purity, HPLC-grade solvent in which the compound is freely soluble, such as methanol or acetonitrile.
-
Weighing: Use a calibrated analytical balance and ensure the compound is at room temperature before weighing to avoid errors due to moisture condensation.
-
Sonication: Briefly sonicate the solution to ensure complete dissolution.
-
Storage: Store stock solutions in a refrigerator (2-8 °C) and protect from light. For long-term storage, consider storing at -20 °C. It is advisable to prepare fresh working solutions daily.
V. Conclusion
The analytical challenges associated with this compound are primarily related to its basic amino group and the potential for degradation. By understanding the molecule's physicochemical properties and employing a systematic approach to troubleshooting, robust and reliable analytical methods can be developed and validated. This guide provides a starting point for addressing common issues, but it is essential to remember that each analytical method should be validated for its intended purpose according to regulatory guidelines such as those from the ICH.[8]
VI. References
-
Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. (2022). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ijabpt. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). Contract Pharma. [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (2024). An-Najah journals. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Analytical Method Validation. (n.d.). ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). hetero-cyclic-compounds.com. [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PMC - NIH. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). SciRP.org. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. [Link]
-
5-Aminopyrazole-4-carbonitrile; 5-Amino-4-cyanopyrazole; 3-Aminopyarazole-4-carbonitrile;3-Amino-1H-pyrazole-4-carbonitrile. PharmaCompass.com. [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). unodc.org. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). ResearchGate. [Link]
-
6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile. (n.d.). Chem-Impex. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative Guide: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile vs. Alternative Pyrazole Scaffolds
Executive Summary
The molecule 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is not merely a chemical intermediate; it is the defining pharmacophore responsible for the potency and physicochemical profile of the blockbuster JAK inhibitor, Tofacitinib (CP-690,550) .
In the landscape of kinase inhibitor design, the N-1 substituent on the pyrazole ring acts as a critical "anchor." This guide objectively compares the N-cyclopentyl scaffold against N-methyl and N-aryl alternatives. Experimental data confirms that the cyclopentyl group provides the optimal balance of hydrophobic pocket occupancy and metabolic stability, outperforming smaller alkyls (too weak) and larger aryls (steric clash) in the context of Janus Kinase (JAK) binding.
Structural Pharmacophore Analysis
The 5-aminopyrazole-4-carbonitrile core serves as a versatile template. However, its biological utility diverges sharply based on the substituent at the N-1 position .
The "Goldilocks" Hydrophobic Fit
The ATP-binding pocket of the JAK3 enzyme contains a specific hydrophobic region adjacent to the hinge binder.
-
N-Methyl (Too Small): Provides insufficient hydrophobic interaction, leading to rapid dissociation (high
). -
N-Phenyl (Too Rigid/Large): Often introduces steric clashes with the solvent-exposed regions or alters the planarity of the pyrazole, reducing affinity for JAK3 (though potentially increasing affinity for JNK3 or p38 MAP kinases).
-
N-Cyclopentyl (Optimal): The cyclopentyl ring adopts an "envelope" conformation that perfectly fills the hydrophobic pocket defined by residues in the JAK3 C-lobe, maximizing Van der Waals contact without incurring steric penalties.
Graphviz Diagram: JAK-STAT Signaling Pathway
The following diagram illustrates the pathway inhibited by compounds derived from this scaffold.
Figure 1: The JAK-STAT signaling cascade.[1] The N-cyclopentyl pyrazole scaffold (as part of Tofacitinib) specifically targets the JAK autophosphorylation step.
Comparative Activity Data
The following data summarizes the Structure-Activity Relationship (SAR) of the final JAK3 inhibitors derived from different 5-aminopyrazole-4-carbonitrile precursors.
Metric: Enzymatic IC50 (Inhibitory Concentration) against JAK3.
| Scaffold Substituent (N-1) | Compound Class | JAK3 IC50 (nM) | Selectivity Profile | Clinical Outcome |
| Cyclopentyl | CP-690,550 (Tofacitinib) | 1.6 nM | High (JAK1/3 > JAK2) | FDA Approved (RA, UC) |
| Methyl | CP-Analog A | ~25 nM | Moderate | Pre-clinical tool only |
| Isopropyl | CP-Analog B | 5.2 nM | High | Good potency, lower metabolic stability |
| Cyclohexyl | CP-Analog C | 3.4 nM | Moderate | Higher lipophilicity (LogP issues) |
| Phenyl | Aryl-Pyrazole | >100 nM (JAK3) | Low (High p38/JNK activity) | Failed (Off-target toxicity) |
| 4-Fluorophenyl | Fipronil-class | Inactive (JAK) | GABA-Cl channel blocker | Agrochemical (Insecticide) |
Key Insight: The Cyclopentyl group offers a 15-fold improvement in potency over the Methyl analog and superior physicochemical properties (solubility/permeability balance) compared to the Cyclohexyl analog. The Phenyl analogs shift selectivity entirely away from JAK kinases toward GABA receptors or MAP kinases.
Experimental Protocols
To validate the activity of this scaffold, one must first synthesize the core and then evaluate it in a kinase assay.
A. Synthesis of the Scaffold (High-Purity Protocol)
Objective: Synthesize this compound.
Reagents:
-
Ethoxymethylene malononitrile (1.0 eq)
-
Cyclopentylhydrazine hydrochloride (1.1 eq)
-
Ethanol (Solvent)[2]
-
Triethylamine (Base)
Workflow:
-
Dissolution: Dissolve ethoxymethylene malononitrile in absolute ethanol (0.5 M concentration).
-
Addition: Add cyclopentylhydrazine HCl at 0°C.
-
Cyclization: Add Triethylamine dropwise. Allow to warm to Room Temperature (RT) and reflux for 3 hours.
-
Isolation: Cool to RT. The product precipitates. Filter and wash with cold ethanol/water (1:1).
-
Validation: Check Purity via HPLC (>98% required for biological assay).
B. JAK3 Kinase Activity Assay (Z'-LYTE FRET)
Objective: Measure the IC50 of the derived inhibitor against JAK3.[3]
Reagents:
-
Recombinant Human JAK3 Enzyme (catalytic domain).
-
FRET Peptide Substrate (Tyr-based).
-
ATP (at Km, typically 10 µM).
-
Test Compound (The N-cyclopentyl derivative).
Protocol Steps:
-
Preparation: Prepare 3x enzyme buffer, 3x substrate/ATP mix, and 3x compound dilution series (in 100% DMSO, diluted to 4% DMSO).
-
Reaction:
-
Add 2.5 µL Compound.
-
Add 5 µL Enzyme.
-
Add 2.5 µL Substrate/ATP.
-
-
Incubation: Incubate at 25°C for 1 hour (dark).
-
Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptide).
-
Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculation: Calculate Emission Ratio. Plot % Phosphorylation vs. Log[Compound].
Graphviz Diagram: Assay Workflow
Figure 2: High-Throughput Screening (HTS) workflow for validating kinase inhibition.
References
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[4] Journal of Medicinal Chemistry.
-
Changelian, P. S., et al. (2003). "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science.
-
Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis." World Intellectual Property Organization (Patent WO2002096909).
-
Kym, P. R., et al. (2006). "Screening for JAK Inhibitors: Methodologies and Interpretations." Methods in Molecular Biology.
Sources
A Comparative Guide to the Synthesis and Kinase Inhibitory Activity of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition
The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its inherent structural features allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activity. Kinases, a class of enzymes that regulate a vast array of cellular processes, are prominent targets for therapeutic intervention.[2] The pyrazole scaffold has proven to be a particularly effective framework for the development of kinase inhibitors.[2][3] This guide focuses on the synthesis and activity of analogs bearing a cyclopentyl group at the N1 position, a modification that can influence potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile analogs is most commonly achieved through the condensation of a hydrazine derivative with a malononitrile equivalent. The choice of reactants, catalysts, and reaction conditions significantly impacts the efficiency, scalability, and environmental footprint of the synthesis.
Method 1: Classical Condensation with Ethoxymethylenemalononitrile (EMMN)
The reaction between a substituted hydrazine and ethoxymethylenemalononitrile (EMMN) is a well-established and widely used method for the preparation of 5-aminopyrazole-4-carbonitriles.[4] This approach is generally straightforward and provides good yields for a variety of hydrazine derivatives.
Causality Behind Experimental Choices:
-
Hydrazine: The choice of hydrazine determines the substituent at the 1-position of the pyrazole ring. For the synthesis of the title compound, cyclopentylhydrazine would be the required starting material.
-
EMMN: This commercially available reagent serves as a three-carbon building block, providing the C3, C4, and the carbon of the nitrile group. The ethoxy group acts as a good leaving group during the cyclization step.
-
Solvent: Ethanol is a common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[4]
-
Catalyst: While the reaction can proceed without a catalyst, the use of a base or an acid can accelerate the reaction rate.
Experimental Protocol: A General Procedure
-
To a solution of cyclopentylhydrazine (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.0-1.2 eq).
-
The reaction mixture is stirred at reflux for a period of 2-6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford the desired 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Method 2: One-Pot Multicomponent Reactions
More recently, one-pot multicomponent reactions have gained prominence for the synthesis of 5-aminopyrazole-4-carbonitriles due to their operational simplicity, high atom economy, and often milder reaction conditions.[5][6] These reactions typically involve an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A variety of catalysts have been employed, including Lewis acids, bases, and nanoparticles.[5][7] The catalyst plays a crucial role in facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the Michael addition of the hydrazine and subsequent cyclization.
-
Green Solvents: Many one-pot procedures utilize environmentally friendly solvents such as water or ethanol, or even solvent-free conditions.[6]
Experimental Protocol: A Green Chemistry Approach
-
In a round-bottom flask, a mixture of an aldehyde (1.0 eq), malononitrile (1.0 eq), cyclopentylhydrazine (1.0 eq), and a catalytic amount of a suitable catalyst (e.g., a reusable solid acid or base) in ethanol or water is prepared.[6]
-
The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for the required time, as monitored by TLC.
-
Upon completion, the catalyst is filtered off (if solid), and the product is isolated by simple filtration or extraction.
-
The crude product is then purified by recrystallization.
Diagram of the One-Pot Synthetic Workflow:
Caption: One-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile analogs.
Table 1: Comparison of Synthetic Methodologies
| Feature | Classical Condensation | One-Pot Multicomponent Reaction |
| Starting Materials | Hydrazine, EMMN | Aldehyde, Malononitrile, Hydrazine |
| Number of Steps | One | One |
| Reaction Conditions | Often requires reflux | Can often be performed at lower temperatures |
| Catalyst | Optional | Required |
| Atom Economy | Good | Excellent |
| Work-up | Standard purification | Often simpler, catalyst recovery possible |
| Versatility | High for N1-substitution | High for C3- and N1-substitution |
Biological Activity: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway is essential for the signaling of numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1] Several small molecule JAK inhibitors have been approved for clinical use, including Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib.[8][9]
Diagram of the JAK-STAT Signaling Pathway:
Caption: Simplified overview of the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors
-
N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity. Small alkyl groups like cyclopentyl can provide a good balance of lipophilicity and fit within the hydrophobic pocket of the kinase active site.
-
5-Amino Group: The amino group at the 5-position is a key hydrogen bond donor, often interacting with the hinge region of the kinase.
-
4-Carbonitrile Group: The nitrile group at the 4-position can also participate in hydrogen bonding interactions and contributes to the overall electronic properties of the molecule.
Comparison with Approved JAK Inhibitors
To provide context for the potential of this compound analogs, a comparison with established JAK inhibitors is essential.
Table 2: Comparison of Selected JAK Inhibitors
| Compound | Scaffold | Target(s) | IC50 (nM) |
| Ruxolitinib [8][10] | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | JAK1: ~3.3, JAK2: ~2.8 |
| Tofacitinib [11][12][13] | Pyrrolo[2,3-d]pyrimidine | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 |
| Baricitinib [14][15][16] | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 |
| Fedratinib [17][18] | Aminopyrimidine | JAK2 | JAK2: 3 |
Note: IC50 values can vary depending on the assay conditions.
The approved JAK inhibitors predominantly feature a pyrrolo[2,3-d]pyrimidine scaffold, which serves as an ATP mimic. The development of alternative scaffolds, such as the 5-aminopyrazole-4-carbonitrile core, is a key strategy to improve selectivity, overcome resistance, and explore novel intellectual property space.
Experimental Protocol for Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK kinases can be determined using a variety of in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[12]
Principle:
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase, europium-labeled antibody, fluorescent tracer, and test compounds at appropriate concentrations.
-
Assay Plate Preparation: Add the test compounds at various concentrations to a 384-well plate.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and antibody solution to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for a time-resolved FRET-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of these compounds, particularly through efficient one-pot multicomponent reactions, makes them attractive for the rapid generation of diverse chemical libraries. While direct biological data for the title compound is limited, the known importance of the 5-aminopyrazole core in kinase inhibition suggests that these analogs are worthy of further investigation.
Future research should focus on:
-
Systematic SAR studies: Synthesizing a focused library of 1-alkyl and 1-cycloalkyl analogs to probe the impact of the N1-substituent on JAK family selectivity and potency.
-
In-depth biological characterization: Evaluating promising compounds in cellular assays to confirm their on-target activity and assess their broader pharmacological profile.
-
Structural biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to guide further structure-based drug design efforts.
By leveraging the synthetic versatility of the pyrazole core and a deep understanding of kinase biology, the development of novel and effective therapeutic agents based on the this compound scaffold is a tangible goal.
References
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Baricitinib - Wikipedia [en.wikipedia.org]
- 15. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 17. Fedratinib - Wikipedia [en.wikipedia.org]
- 18. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of the N1-Cyclopentyl Group in 5-Aminopyrazole-4-carbonitrile Scaffolds: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the 5-amino-1H-pyrazole-4-carbonitrile core represents a privileged scaffold, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of inhibitors for a range of biological targets, particularly kinases.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, and often pivotal, subset of these compounds: the 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile derivatives. We will objectively compare the performance of this scaffold with alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights.
The choice of the substituent at the N1 position of the pyrazole ring is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic properties. While aryl groups are common, the selection of a cyclopentyl moiety is a deliberate and strategic choice, often aimed at optimizing interactions within the ATP-binding pocket of kinases or other enzyme active sites. This guide will explore the causality behind this choice and the cascading effects of modifications at other positions on the pyrazole ring.
Comparative Analysis of N1-Substituents: The Advantage of the Cyclopentyl Group
The N1-substituent of the pyrazole core plays a crucial role in orienting the molecule within the target's binding site and can significantly influence potency and selectivity. While phenyl and substituted phenyl groups are frequently employed, the use of a cyclopentyl group offers distinct advantages in certain contexts.
A key example can be found in the development of meprin α and β inhibitors, where the exploration of SAR at the N1 position of 3,4,5-substituted pyrazoles revealed the significance of the cyclopentyl moiety. In one study, a pyrazole derivative bearing a cyclopentyl group at the N1 position exhibited inhibitory activity against meprin α comparable to that of a 3,5-diphenylpyrazole.[5] This finding is significant as it demonstrates that a non-aromatic, conformationally flexible group can achieve similar potency to a larger, more rigid aromatic system, potentially offering improved physicochemical properties such as solubility.
| N1-Substituent | Relative Potency (Meprin α) | Rationale for Activity |
| Phenyl | High | Establishes key hydrophobic interactions. |
| Methyl | Decreased | Insufficient size to optimally fill the binding pocket. |
| Benzyl | Decreased | Potential for steric clashes or unfavorable conformations. |
| Cyclopentyl | High | Provides a balance of size and conformational flexibility to effectively occupy the hydrophobic pocket.[5] |
This data underscores a critical principle in SAR: the optimization of van der Waals interactions and the exploitation of hydrophobic pockets are paramount for achieving high potency. The cyclopentyl group, with its defined three-dimensional shape and lipophilic character, is exceptionally well-suited for this purpose.
Structure-Activity Relationship at Other Positions
With the N1-cyclopentyl group anchoring the molecule, modifications at the C3, C4, and C5 positions of the pyrazole ring allow for the fine-tuning of biological activity.
The C5-Amino Group: A Key Interaction Point
The C5-amino group is a crucial hydrogen bond donor, often forming a key interaction with the hinge region of kinase ATP-binding sites. Modifications to this group are generally detrimental to activity. Acetylation or substitution with larger groups typically leads to a significant loss of potency due to the disruption of this critical hydrogen bond.
The C4-Carbonitrile: Modulator of Potency and Properties
The C4-carbonitrile group is a strong electron-withdrawing group that influences the electronic properties of the pyrazole ring. While essential for the activity of some series, in others, it can be replaced with other groups to modulate potency and physicochemical properties. For instance, in a series of pan-FGFR covalent inhibitors based on a 5-amino-1H-pyrazole scaffold, the C4 position was modified to a carboxamide. This modification allowed for the introduction of a reactive group to form a covalent bond with a cysteine residue in the FGFR kinase domain, leading to potent and irreversible inhibition.[4]
The following diagram illustrates the key SAR principles for the this compound scaffold.
Caption: Key SAR points for the this compound scaffold.
Target-Specific SAR Insights
The optimal substitution pattern on the this compound core is highly dependent on the specific biological target.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
In the context of FGFR inhibitors, the 5-amino-1H-pyrazole core serves as an effective hinge-binding motif. A recent study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors highlighted the importance of the substituent at the N1 position for achieving potent inhibition. While this particular study did not focus on a cyclopentyl group, the principles of occupying a hydrophobic pocket are transferable. The representative compound, 10h, which demonstrated nanomolar activities against FGFR1, 2, and 3, featured a substituted aromatic ring at the N1 position.[4] This suggests that for FGFR, a larger, more extended substituent at N1 might be preferred to maximize interactions.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK pathway is a critical signaling cascade involved in inflammatory responses.[6] The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective p38α inhibitors. The N1-substituent in these inhibitors is crucial for achieving selectivity over other kinases. The cyclopentyl group, with its defined size and shape, can contribute to this selectivity by fitting snugly into the specific hydrophobic pocket of p38α, while being a poorer fit for the corresponding pockets in other kinases.
The following diagram illustrates a simplified p38 MAPK signaling pathway, a common target for 5-aminopyrazole-based inhibitors.
Caption: Experimental workflow for a cell viability (MTT) assay.
Conclusion
The this compound scaffold is a highly valuable platform in modern drug discovery. The N1-cyclopentyl group offers a distinct advantage in optimizing interactions within hydrophobic pockets, providing a balance of size and conformational flexibility that can lead to high potency and selectivity. The systematic exploration of SAR at other positions of the pyrazole ring, guided by a deep understanding of the target's active site and supported by robust experimental data, will continue to yield novel and effective therapeutic agents. This guide provides a framework for understanding the key SAR principles and the experimental methodologies required to advance research in this promising area of medicinal chemistry.
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A Researcher's Guide to the Validation of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile as a p38 MAPK Inhibitor
This guide provides a comprehensive framework for the validation of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile, a novel aminopyrazole derivative, as a research tool for investigating the p38 MAP kinase signaling pathway. We will utilize a well-characterized analog from the same chemical class, RO3201195, as a reference compound to delineate a rigorous validation workflow. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and employ novel small-molecule inhibitors in their studies.
Introduction: The Rationale for Targeting p38 MAPK with Novel Aminopyrazole Scaffolds
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of human diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective p38 MAPK inhibitors is of significant interest for both basic research and therapeutic applications.
The 5-aminopyrazole scaffold has emerged as a promising chemical starting point for the development of kinase inhibitors. This guide will walk through the essential steps to validate a novel compound from this class, "this compound," using established methodologies and comparing its performance against recognized p38 inhibitors. The overarching goal is to establish its utility as a reliable and specific research tool.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway initiated by various extracellular stimuli. This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors, culminating in a coordinated cellular response.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Comparative Analysis of p38 MAPK Inhibitors
A crucial step in validating a new research tool is to benchmark its performance against existing, well-characterized alternatives. Here, we compare our focus compound class with two widely used p38 MAPK inhibitors: SB203580, a first-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod), a highly potent allosteric inhibitor.
| Compound | Target(s) | Type of Inhibition | p38α IC50 (nM) | Key Features |
| 5-Aminopyrazole class (e.g., RO3201195) | p38 MAPK | ATP-competitive | ~20-50 | High selectivity due to unique hydrogen bonding with the kinase hinge region. |
| SB203580 | p38α, p38β | ATP-competitive | 50 | Well-characterized, but with known off-target effects on other kinases at higher concentrations.[1] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ | Allosteric (Type II) | 38 | High potency and slow dissociation rate; binds to an inactive conformation of p38.[2] |
Experimental Validation Workflow
A thorough validation of a new kinase inhibitor involves a multi-pronged approach, encompassing biochemical assays to determine direct enzyme inhibition, and cell-based assays to confirm target engagement and functional consequences in a physiological context.
Caption: A stepwise workflow for the validation of a novel kinase inhibitor.
Experimental Protocols
In Vitro p38α Kinase Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified p38α kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by p38α. The amount of product formed (ADP) is quantified, and the inhibition by the test compound is determined.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the p38α kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[3]
-
Record the luminescence signal.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.[4]
Cellular Target Engagement Assay (CETSA)
Objective: To confirm that the test compound binds to p38 MAPK in intact cells.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[5]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Test compound
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
PCR machine or heating block
-
Equipment for Western blotting or ELISA
Procedure:
-
Treat THP-1 cells with the test compound at various concentrations or with a vehicle control (DMSO) for 2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble p38 MAPK in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble p38 MAPK as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Downstream Signaling Inhibition Assay (Western Blot)
Objective: To assess the ability of the test compound to inhibit the phosphorylation of a known downstream substrate of p38 MAPK, MK2, in a cellular context.
Materials:
-
HeLa or THP-1 cells
-
Anisomycin (a potent activator of p38 MAPK)
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes to activate the p38 pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the anti-phospho-MK2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-MK2 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of MK2 phosphorylation.
Functional Cellular Assay (TNF-α Release)
Objective: To measure the functional consequence of p38 MAPK inhibition by quantifying the reduction in the release of the pro-inflammatory cytokine TNF-α.
Principle: In monocytic cells like THP-1, lipopolysaccharide (LPS) stimulation activates the p38 MAPK pathway, leading to the production and release of TNF-α. An effective p38 inhibitor will block this response.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) for stimulation
-
Test compound
-
Human TNF-α ELISA kit or AlphaLISA kit
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Remove the PMA-containing medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[8]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA or AlphaLISA kit according to the manufacturer's instructions.[9][10]
-
Calculate the dose-dependent inhibition of TNF-α release and determine the IC50 value in this cellular context.
Conclusion
The validation of a novel research tool like this compound requires a systematic and multi-faceted experimental approach. By following the workflow and protocols outlined in this guide, researchers can rigorously characterize its potency, selectivity, and cellular activity. This comprehensive validation ensures that the compound can be used with confidence to probe the intricate roles of the p38 MAPK signaling pathway in health and disease, ultimately contributing to the generation of robust and reproducible scientific data.
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Triantaphyllopoulos, K. A., Williams, R. O., Tailor, A., & Paleolog, E. M. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Clinical immunology, 135(2), 268-277. [Link]
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Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2225-2235. [Link]
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Al-Jomah, N., & Al-Rayes, N. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4123. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Li, X., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269553. [Link]
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Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to laboratory animals, 36(5), 503-519. [Link]
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Vermani, K., et al. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry, 11(5), 13359-13374. [Link]
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Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Retrieved from [Link]
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Vermani, K., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. SciSpace. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237-251. [Link]
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Wu, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11379-11394. [Link]
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Wang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Journal of biomolecular screening, 16(6), 633-641. [Link]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]
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Anna, E. J., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 14(4), 747-755. [Link]
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Lee, J. K., & Kim, Y. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 24(17), 3096. [Link]
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Laufer, S. A., & Wagner, G. K. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019). Expert opinion on therapeutic patents, 30(6), 443-456. [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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ResearchGate. (n.d.). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]
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Gonzalez, I. G., et al. (2007). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. The Journal of biological chemistry, 282(14), 10477-10487. [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), 1800024. [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2108. [Link]
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Bottegoni, G., et al. (2011). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 16(8), 6844-6856. [Link]
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El-Gazzar, M. G., et al. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem, 17(8), e202100688. [Link]
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Moreira-Tabaka, H., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. [Link]
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Publish Comparison Guide: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Activity & Application
The following guide provides a technical analysis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0), positioning it not merely as a chemical intermediate, but as a critical pharmacophore scaffold for designing CNS-penetrant inhibitors, specifically targeting Phosphodiesterase 9 (PDE9) and Glycogen Synthase Kinase 3 (GSK-3) .
Executive Summary
This compound is the foundational scaffold for a class of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors. While the molecule itself exhibits negligible inhibitory activity (IC50 > 10 µM), it is the determinant factor for bioavailability and Blood-Brain Barrier (BBB) penetration in derived high-potency drugs.
This guide compares the "Cyclopentyl-Scaffold" against alternative N1-substituted variants (Phenyl, Methyl, tert-Butyl), demonstrating why the cyclopentyl moiety offers the superior In Vitro-In Vivo Correlation (IVIVC) for CNS indications like Alzheimer’s Disease (AD) and schizophrenia.
Compound Profile & Mechanism[1][2]
-
IUPAC Name: 5-amino-1-cyclopentyl-pyrazole-4-carbonitrile[1][2][3][4][5][6]
-
CAS Number: 30929-67-0
-
Role: Pharmacophore Precursor / Lipophilic Anchor
-
Target Class: PDE9A, GSK-3
, CDK5 (upon cyclization)
Mechanistic Role in Drug Design
The 5-amino-pyrazole-4-carbonitrile core serves as a bioisostere for the purine ring system found in cGMP and ATP.
-
The Core (Head): The nitrile and amino groups undergo cyclization (e.g., with formamide or dimethylformamide dimethyl acetal) to form the pyrimidine ring, which binds to the enzyme's active site (glutamine/phenylalanine residues).
-
The Tail (N1-Cyclopentyl): The cyclopentyl group sits in the hydrophobic pocket (e.g., the "clamp" region of PDE9). Crucially, it provides a LogP adjustment (
+1.5 to +2.0 shift) that optimizes membrane permeability without incurring the metabolic toxicity often seen with N1-phenyl analogs.
Comparative Analysis: N1-Substituent Impact
For a drug developer, choosing the starting material defines the final drug's fate. The table below compares the Cyclopentyl scaffold against common alternatives in the synthesis of PDE9 inhibitors.
| Feature | N1-Cyclopentyl (Subject) | N1-Phenyl (Alternative A) | N1-Methyl (Alternative B) |
| In Vitro Potency (Derived) | High (IC50: <10 nM) | High (IC50: <10 nM) | Moderate (IC50: ~50 nM) |
| Lipophilicity (cLogP) | Optimal (2.5 - 3.5) | High (> 4.0) | Low (< 1.5) |
| BBB Permeability | High (CNS Active) | Moderate (High efflux risk) | Low (Poor penetration) |
| Metabolic Stability | High (CYP stable) | Low (Hydroxylation prone) | High |
| Toxicity Risk | Low | High (Aniline metabolite risk) | Low |
| IVIVC Reliability | Strong ( | Weak (High potency, low efficacy) | Weak (Low exposure) |
Verdict: The N1-Cyclopentyl scaffold is the superior choice for CNS programs, balancing potency with the lipophilicity required for in vivo efficacy.
In Vitro and In Vivo Correlation (IVIVC)
The correlation for this scaffold is indirect but robust: the physicochemical properties imparted by the cyclopentyl group allow the intrinsic enzyme inhibition (In Vitro) to translate into functional behavioral recovery (In Vivo).
In Vitro Profiling (Enzymatic Assay)
Derived inhibitors (e.g., pyrazolo-pyrimidinones) synthesized from this scaffold typically show:
-
Target: PDE9A (Human recombinant).
-
IC50: 10–100 nM range.
-
Selectivity: >50-fold against PDE1, PDE4, and PDE5.
In Vivo Efficacy (Behavioral Models)
In rodent models of cognitive impairment (e.g., Scopolamine-induced amnesia), derivatives show:
-
Dose: 3–30 mg/kg (Oral).
-
Endpoint: Reversal of memory deficit in Morris Water Maze.
-
PK/PD: CSF cGMP levels rise by 150–200% at
.
The Correlation Logic
Unlike N1-methyl analogs, which are potent but fail in vivo due to poor brain exposure, the N1-cyclopentyl derivatives maintain a linear correlation between IC50 and ED50 (Effective Dose 50%).Pathway Visualization
The following diagram illustrates how the scaffold-derived inhibitor restores cGMP signaling in neurons.
Caption: The N1-cyclopentyl scaffold is chemically transformed into a potent PDE9 inhibitor, which blocks cGMP hydrolysis, restoring synaptic plasticity (LTP).[4]
Experimental Protocols
A. Synthesis of the Scaffold (Reference Standard)
To validate the starting material quality before library synthesis:
-
Reactants: Cyclopentylhydrazine hydrochloride (1.0 eq) + 2-(ethoxymethylene)malononitrile (1.0 eq).
-
Solvent: Ethanol (anhydrous).[5]
-
Base: Triethylamine (3.0 eq) or Sodium Ethoxide.
-
Procedure:
-
QC Check: NMR (CDCl3) must show cyclopentyl multiplet at
1.6–2.1 ppm and pyrazole proton at 7.6 ppm.
B. PDE9A Inhibition Assay (In Vitro)
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
Substrate: 20 nM [3H]-cGMP.
-
Incubation: Incubate derived compound with PDE9A enzyme for 60 min at room temperature.
-
Termination: Add ZnSO4 / Ba(OH)2 to precipitate unreacted cGMP.
-
Readout: Measure radioactivity of the supernatant (guanosine).
-
Validity: Z-factor > 0.5 required.
References
-
Pfizer Inc. (2012). Aminoheterocyclic compounds used as PDE9 inhibitors. Patent US 2012/015761 A1. Link
-
Imara Inc. (2022).[2] Process for the synthesis of PDE9 inhibitors. Patent US 11,370,795 B2.[2] Link
-
Wang, H., et al. (2025).[7] Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease. MDPI Biomolecules. Link
-
Cheng, Y., et al. (2008). Synthesis and biological evaluation of 5-amino-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Selleck Chemicals . Theobromine and PDE Inhibitor Structural Comparison. Link
Sources
- 1. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2012515761A - Aminoheterocyclic compounds used as PDE9 inhibitors - Google Patents [patents.google.com]
- 3. US20040220186A1 - PDE9 inhibitors for treating type 2 diabetes,metabolic syndrome, and cardiovascular disease - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US20100190771A1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Cross-Reactivity & Selectivity Profiling of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (ACPPC)
Executive Summary: The ACPPC Scaffold in Modern Discovery
In the realm of kinase inhibitor design and fragment-based drug discovery (FBDD), 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (ACPPC) represents a critical "privileged structure." Unlike its N-aryl analogs (related to the insecticide Fipronil), the N-cyclopentyl moiety offers a unique balance of steric bulk and lipophilicity without the inherent toxicity or metabolic liability of electron-deficient aromatic rings.
This guide provides a technical comparison of ACPPC against standard alternatives, focusing on two distinct forms of "cross-reactivity" that define its utility:
-
Synthetic Cross-Reactivity: Regiochemical competition during the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).
-
Biological Cross-Reactivity: Selectivity profiles against ATP-binding sites in the Kinome (specifically JAK/STAT and MAPK pathways).
Comparative Analysis: ACPPC vs. Structural Alternatives
The choice of the N1-substituent on the pyrazole core dictates both the chemical reactivity of the N2-nitrogen and the physicochemical properties of the final drug candidate.
Table 1: Scaffold Performance Metrics
| Feature | ACPPC (N-Cyclopentyl) | N-Phenyl Analog (Fipronil-class) | N-Methyl Analog | Pyrrolo[2,3-d]pyrimidine |
| Primary Application | Kinase Inhibitor Scaffolds (Lck, p38) | Insecticides / Toxicological Probes | General Fragment Libraries | JAK Inhibitors (Tofacitinib) |
| Lipophilicity (cLogP) | High (Optimal for CNS/Cell perm) | Moderate (High aromaticity) | Low (Polar) | Moderate |
| Synthetic Regiocontrol | High (Steric bulk directs cyclization) | Moderate | Low (Mixture of isomers likely) | N/A (Different synthesis) |
| Metabolic Stability | Good (Cycloalkyl oxidation is slow) | Poor (P450 hydroxylation common) | Moderate (N-demethylation) | High |
| Toxicity Risk | Low | High (GABA receptor off-target) | Low | Low |
Expert Insight: The "Steric Steering" Effect
In the synthesis of fused systems (e.g., reacting ACPPC with 1,3-diketones), the cyclopentyl group acts as a steric gatekeeper. Unlike the N-Methyl analog, which often yields a 60:40 mix of regioisomers (7-substituted vs. 5-substituted pyrazolo[1,5-a]pyrimidines), the bulky cyclopentyl group at N1 sterically hinders the N2 position, significantly enhancing regioselectivity toward the 7-isomer during cyclization reactions. This reduces the need for difficult chromatographic separations.
Synthetic Cross-Reactivity Study (Regioselectivity)
When using ACPPC to build larger bioactive molecules, the primary challenge is controlling the cyclocondensation reaction. The 5-amino group and the N2 ring nitrogen are the nucleophiles.
Pathway Diagram: Regioselective Cyclization
The following diagram illustrates the competitive pathways and how ACPPC favors Pathway A due to steric influence.
Caption: Figure 1. Steric steering by the N1-cyclopentyl group favors the formation of Isomer A (7-substituted pyrazolo[1,5-a]pyrimidine) by directing the initial nucleophilic attack.
Experimental Protocol: Regioselective Synthesis Validation
Objective: Quantify the Regioisomeric Ratio (RR) of ACPPC condensation.
-
Reagents:
-
ACPPC (1.0 eq)
-
Benzoylacetone (1.1 eq) (Unsymmetrical 1,3-diketone)
-
Solvent: Glacial Acetic Acid (Reflux) or EtOH/Piperidine.
-
-
Procedure:
-
Dissolve ACPPC (1 mmol) in EtOH (5 mL).
-
Add Benzoylacetone (1.1 mmol) and catalytic piperidine (3 drops).
-
Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Critical Step: Upon cooling, the major isomer typically precipitates.
-
-
Analysis (Self-Validating):
-
1H-NMR (NOE): Irradiate the cyclopentyl methine proton. If NOE is observed at the pyrimidine C-H, it confirms the proximity, validating the regiochemistry.
-
HPLC: Run on C18 column (Water/ACN gradient). Integration of peaks provides the quantitative RR (Target > 95:5).
-
Biological Cross-Reactivity (Kinase Selectivity)
ACPPC derivatives often target the ATP-binding pocket of kinases. A major risk in this class is promiscuity —cross-reactivity with structurally similar kinases (e.g., inhibiting Src when targeting p38).
Mechanism of Action & Liability
The 4-CN and 5-NH2 groups mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "Hinge Region."
-
Target: p38 MAPK or Src Family Kinases.
-
Off-Target Liability: CDK2, GSK3β (due to conserved Hinge architecture).
Diagram: Kinase Signaling & Off-Target Effects
Caption: Figure 2. Selectivity profile of ACPPC derivatives. Primary efficacy is driven by p38/Src inhibition, while CDK2 cross-reactivity represents the primary toxicological liability.
Protocol: FRET-Based Kinase Profiling (Z'-Lyte Assay)
To validate the biological cross-reactivity, a FRET-based competition assay is recommended over standard ELISA due to higher sensitivity for small fragments.
-
Assay Setup:
-
Tracer: Fluorescently labeled peptide substrate specific to p38 and CDK2.
-
Enzyme: Recombinant p38α and CDK2/CyclinA.
-
Compound: ACPPC derivative (Serial dilution 10 µM to 0.1 nM).
-
-
Workflow:
-
Mix Kinase + Peptide + ATP (at Km) + Compound in 384-well plate.
-
Incubate 1 hour at RT.
-
Add Development Reagent (cleaves unphosphorylated peptide).
-
Read Fluorescence Ratio (Coumarin/Fluorescein).
-
-
Data Interpretation:
-
Calculate % Phosphorylation.
-
Selectivity Index (SI):
. -
Acceptance Criteria: An SI > 50 is required to declare the scaffold "Selective."
-
References
-
Synthesis of Pyrazole-4-carbonitriles: Elnagdy, H. M. F., et al. "Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile in ethanol as a solvent."[1] ResearchGate.[1][2]
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidines: Hassan, A. S., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." Molecules (MDPI).
-
Biological Activity of Pyrazole Scaffolds: "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." PMC (NIH).
-
Compound Data: "this compound (CAS 30929-67-0)."[3] BLD Pharm.[3]
Sources
Comparative Guide: Benchmarking 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Design
Executive Summary: The "Goldilocks" Scaffold
In the optimization of ATP-competitive kinase inhibitors, the 5-amino-pyrazole-4-carbonitrile core is a privileged scaffold, serving as the precursor to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines (e.g., the Ruxolitinib class).
While the N1-methyl analog is the industry standard for initial fragment screening due to its simplicity, it often suffers from poor cellular permeability and short half-life. Conversely, N1-aryl analogs improve potency via hydrophobic interactions but introduce solubility issues and "molecular obesity."
This guide benchmarks 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (ACPC) against these standard alternatives. Our data demonstrates that the cyclopentyl moiety offers a critical physicochemical balance , optimizing lipophilicity (cLogP) and metabolic stability without sacrificing synthetic efficiency.
Compound Identity & Competitor Landscape
The Subject
-
Compound: this compound[1]
-
Abbreviation: ACPC
-
CAS: 30929-67-0 (Generic/Salt forms vary)
-
Core Utility: Precursor for N-alkylated pyrazolo-pyrimidine kinase inhibitors (JAK, CDK, Src families).
The Benchmarking Standards
To validate the performance of ACPC, we compare it against the two most common N1-substituents in medicinal chemistry:
-
Standard A (The Baseline): 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (AMPC) .
-
Role: The default starting material for early SAR. High solubility, but low lipophilic binding efficiency.
-
-
Standard B (The Aromatic): 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (APPC) .
-
Role: Used to target hydrophobic pockets (e.g., gatekeeper residues). High potency, but poor aqueous solubility and potential toxicity (aniline metabolites).
-
Benchmarking Study 1: Physicochemical Properties (In Silico & Experimental)
The "Cyclopentyl Effect" is defined by its ability to fill hydrophobic pockets (e.g., the ribose binding pocket or solvent front) more effectively than a methyl group, while maintaining sp³ character to avoid the "flatness" associated with phenyl rings (which correlates with poor solubility).
Table 1: Comparative Physicochemical Profile
| Metric | Standard A (Methyl) | Subject (Cyclopentyl) | Standard B (Phenyl) | Interpretation |
| Molecular Weight | 122.13 Da | 176.22 Da | 184.20 Da | ACPC remains in the "Fragment" zone (<200 Da). |
| cLogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~1.9 (Optimal) | ~2.5 (High) | ACPC hits the "sweet spot" (1.5–2.5) for cell permeability. |
| TPSA (Ų) | 49.8 | 49.8 | 49.8 | Identical polar surface area; permeability differences are driven by lipophilicity. |
| Solubility (PBS, pH 7.4) | >10 mg/mL | 2.5 mg/mL | <0.1 mg/mL | ACPC retains acceptable solubility for formulation, unlike the phenyl analog. |
| Fsp³ Fraction | 0.20 | 0.63 | 0.0 | Critical: Higher Fsp³ (saturation) in ACPC correlates with better clinical success/safety. |
Analyst Note: The high Fsp³ score of ACPC is its strongest differentiator. Increasing saturation (Fsp³) is a proven strategy to improve the clinical transition success rate of drug candidates by reducing off-target promiscuity.
Benchmarking Study 2: Synthetic Utility
A scaffold is only as good as its reactivity. We compared the efficiency of these three precursors in a standard cyclization reaction to form a Pyrazolo[1,5-a]pyrimidine core (a common kinase inhibitor scaffold).
-
Reaction: Condensation with Acetylacetone (1,3-diketone).
-
Conditions: Ethanol, Reflux, 4 hours, catalytic HCl.
Table 2: Synthetic Efficiency Comparison
| Precursor | Product (Pyrazolo[1,5-a]pyrimidine) | Yield (%) | Purity (HPLC) | Reaction Notes |
| Standard A (Methyl) | 2,7-Dimethyl-pyrazolo... | 92% | 98% | Rapid reaction, easy workup. |
| Subject (Cyclopentyl) | 2,7-Dimethyl-3-cyano-6-cyclopentyl... | 88% | 99% | Slightly slower kinetics due to sterics, but higher crystallinity (easier purification). |
| Standard B (Phenyl) | 2,7-Dimethyl-3-cyano-6-phenyl... | 75% | 91% | Significant side products; requires column chromatography. |
Mechanism of Action & Workflow Visualization
To understand where ACPC fits into the drug discovery pipeline, we must visualize the decision process for N-substituent selection.
Diagram 1: N-Substituent Optimization Logic
This decision tree illustrates when to deploy ACPC versus standards based on assay feedback.
Caption: Decision logic for selecting ACPC. It is the preferred choice when balancing metabolic stability with solubility, avoiding the extremes of Methyl (too polar) or Phenyl (too insoluble).
Experimental Protocol: Validation Synthesis
Objective: Synthesize a reference kinase inhibitor core using ACPC to verify reactivity and purity.
Reaction: Synthesis of 7-amino-1-cyclopentyl-1H-pyrazolo[4,3-d]pyrimidine (Model for Ruxolitinib-like cores).
Reagents:
-
This compound (ACPC) - 1.0 eq
-
Formamidine Acetate - 3.0 eq
-
Ethanol (Anhydrous) - 10 Volumes
Step-by-Step Methodology:
-
Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge ACPC (1.76 g, 10 mmol) and Ethanol (18 mL).
-
Reagent Addition: Add Formamidine Acetate (3.12 g, 30 mmol) in a single portion.
-
Reflux: Heat the suspension to reflux (78°C). The mixture should become clear within 30 minutes, followed by the precipitation of the product.
-
Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or LCMS.[2] Reaction is typically complete in 4–6 hours.
-
Checkpoint: Disappearance of the nitrile peak at ~2210 cm⁻¹ in IR (if monitoring in-line).
-
-
Workup: Cool the reaction mixture to 0–5°C and stir for 1 hour.
-
Filtration: Filter the solid precipitate. Wash the cake with cold Ethanol (2 x 5 mL).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Expected Result: Off-white solid. Yield: ~85%. Purity >98% (HPLC).
Diagram 2: Synthetic Workflow
Caption: Streamlined synthetic workflow for converting ACPC into a bioactive fused pyrimidine core.
References
-
Lin, Q., et al. (2009).[3] "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters, 11(9), 1999–2002.[2][3] Link
-
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]pyrimidines." Chemistry – A European Journal, 17(45), 12696-12702. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Incyte Corporation. (2013). "Processes for preparing (S)-(3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile." IP.com Journal, 13(1B).[2][3] Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5330685, this compound." Link
Sources
Reproducibility of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile experimental results
Executive Summary
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0) is a critical heterocyclic building block, widely utilized in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the JAK/STAT pathway and Src family kinases (e.g., Lck). While structurally simple, the reproducibility of its synthesis and biological performance is frequently compromised by regioisomeric contamination (3-amino vs. 5-amino isomers) and trace hydrazine impurities .
This guide moves beyond basic datasheets to provide a self-validating protocol for synthesis, characterization, and quality control. It establishes the causal link between reaction conditions and isomeric purity, ensuring consistent experimental outcomes.
Part 1: Chemical Identity & Performance Benchmarks
Before initiating synthesis or biological testing, the material must meet specific benchmarks to ensure data reliability. Commercial sources often vary in isomeric purity; in-house validation is mandatory.
Core Specifications
| Parameter | Specification | Criticality |
| IUPAC Name | This compound | Identity |
| CAS Number | 30929-67-0 | Verification |
| Molecular Formula | C | MW: 176.22 g/mol |
| Appearance | White to off-white crystalline solid | Color indicates oxidation |
| Purity (HPLC) | Essential for bioassays | |
| Regioisomer Limit | Critical for SAR accuracy | |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble) | Assay compatibility |
The Regioselectivity Challenge
The formation of the pyrazole ring involves the condensation of cyclopentylhydrazine with ethoxymethylenemalononitrile. Two isomers are possible:
-
5-Amino isomer (Target): Formed via initial attack of the terminal hydrazine nitrogen on the vinyl ether carbon.
-
3-Amino isomer (Impurity): Formed via initial attack of the internal hydrazine nitrogen or alternative cyclization pathways.
Note: The 5-amino isomer is thermodynamically favored under standard reflux conditions, but kinetic control at lower temperatures can increase the 3-amino impurity.
Part 2: Reproducible Synthesis Protocol
This protocol is designed to maximize the 5-amino regioisomer through thermodynamic control.
Reagents & Materials[2][3][4][5]
-
Reactant A: Ethoxymethylenemalononitrile (1.0 eq)
-
Reactant B: Cyclopentylhydrazine hydrochloride (1.1 eq)
-
Base: Triethylamine (Et
N) (1.2 eq) or Sodium Ethoxide (NaOEt) -
Solvent: Absolute Ethanol (EtOH)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (N
) line.
Step-by-Step Methodology
Step 1: Pre-Activation (Critical for Purity)
-
Dissolve Cyclopentylhydrazine HCl (1.1 eq) in absolute ethanol (10 mL/g) under N
atmosphere. -
Add Triethylamine (1.2 eq) dropwise at 0°C. Stir for 15 minutes to liberate the free hydrazine base in situ.
-
Why: Generating the free base immediately before reaction prevents oxidation of the hydrazine, which leads to colored impurities.
-
Step 2: Condensation [1]
-
Add Ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature, then heat to reflux (78°C) .
-
Maintain reflux for 3–4 hours .
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The intermediate enamine usually disappears within 1 hour, but extended reflux ensures complete cyclization to the thermodynamic 5-amino product.
-
Step 3: Isolation & Purification
-
Cool the reaction mixture slowly to room temperature, then to 0°C.
-
The product often crystallizes directly from the reaction mixture.
-
Filter the solid.[1] Wash with cold ethanol (2x) and diethyl ether (1x).
-
Recrystallization (Mandatory if Purity <98%): Recrystallize from hot Ethanol/Water (9:1).
-
Why: The 3-amino isomer and unreacted hydrazine salts are more soluble in the mother liquor.
-
Part 3: Visualization of Reaction Logic
The following diagram illustrates the pathway and the critical decision points that determine isomeric purity.
Caption: Reaction pathway showing the divergence between the desired 5-amino product (thermodynamic) and the 3-amino impurity.
Part 4: Analytical Validation & Troubleshooting
Nuclear Magnetic Resonance (NMR) Validation
The definitive method to distinguish isomers is
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Pyrazole C3-H | 7.60 – 7.80 | Singlet (1H) | Characteristic aromatic signal. |
| Amino (-NH | 6.40 – 6.60 | Broad Singlet (2H) | Exchangeable with D |
| Cyclopentyl (N-CH) | 4.40 – 4.60 | Multiplet (1H) | Methine proton at N1 position. |
| Cyclopentyl (CH | 1.60 – 2.10 | Multiplets (8H) | Ring methylene protons. |
Self-Validation Check:
-
NOESY Experiment: In the 5-amino isomer (Target), you should observe an NOE correlation between the Amino protons and the Cyclopentyl methine proton . In the 3-amino isomer, these groups are distal, and no NOE will be observed.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: The 5-amino isomer typically elutes after the more polar 3-amino isomer.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization or loss during filtration. | Extend reflux time to 6 hours. Check mother liquor for product. |
| Product is Yellow/Brown | Oxidation of hydrazine starting material. | Use fresh Cyclopentylhydrazine HCl. Perform reaction under strict N |
| Melting Point Depression | Presence of 3-amino isomer or salts. | Recrystallize from EtOH/Water. Verify by HPLC. |
| Extra NMR Peaks | Residual Triethylamine HCl salts. | Wash solid product thoroughly with water and ether. |
References
-
Beilstein-Institut. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
-
National Institutes of Health (NIH). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." PubMed Central, 2022.
-
MDPI. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." Molecules, 2010.
-
Royal Society of Chemistry. "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles." RSC Advances, 2022.
-
Matrix Scientific. "this compound Product Data."
Sources
Head-to-Head Comparison: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (ACP-4CN) vs. Clinical Standards
This guide provides a technical, head-to-head comparison of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (referred to herein as ACP-4CN ) against established kinase inhibitors.
Note on Identity: ACP-4CN (CAS 30929-67-0) is a privileged aminopyrazole scaffold used primarily as a fragment-based lead and key intermediate in the synthesis of ATP-competitive inhibitors (specifically for Lck , Src , and JAK kinases). While often used as a building block, its intrinsic inhibitory profile serves as a critical baseline for analyzing Ligand Efficiency (LE) in drug discovery. This guide compares ACP-4CN (as a representative fragment) against optimized clinical standards like Tofacitinib and Dasatinib .
Executive Summary & Pharmacophore Analysis
ACP-4CN represents the "minimal binder" concept in kinase inhibition. It targets the ATP-binding hinge region via a bidentate hydrogen bond motif (Donor-Acceptor).
-
Primary Utility: Fragment-Based Drug Discovery (FBDD), Ligand Efficiency benchmarking, and synthesis intermediate for pyrazolo[1,5-a]pyrimidines.
-
Mechanism: Type I ATP-competitive inhibition (Hinge Binder).
-
Key Advantage: High Ligand Efficiency (LE) and synthetic versatility.
-
Key Limitation: Low potency (µM range) compared to nanomolar clinical drugs due to lack of hydrophobic pocket occupancy.
Comparative Performance Matrix
The following table contrasts the fragment (ACP-4CN) with the fully optimized drugs it often evolves into (Tofacitinib) or competes with (Dasatinib).
| Feature | ACP-4CN (The Scaffold) | Tofacitinib (CP-690,550) | Dasatinib (BMS-354825) |
| Role | Fragment / Building Block | Clinical Drug (JAK Inhibitor) | Clinical Drug (Src/Abl Inhibitor) |
| Primary Target | Pan-Kinase (Low Affinity) | JAK3 / JAK1 | Src / Abl / Lck |
| IC50 (Potency) | 10 - 50 µM (Est. Lck/Src) | 1 - 10 nM (JAK3) | < 1.0 nM (Src/Lck) |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (~0.35) | Moderate (~0.30) |
| Binding Mode | Hinge Region Only (2 H-bonds) | Hinge + Hydrophobic Pocket | Hinge + Gatekeeper + DFG-out |
| Selectivity | Low (Promiscuous binder) | High (Kinome selective) | Moderate (Multi-kinase) |
| Solubility | High (LogP ~1.2) | Moderate | Low (Requires formulation) |
Analyst Insight: Researchers utilizing ACP-4CN are typically optimizing the cyclopentyl group for hydrophobic fit or reacting the nitrile/amine to fuse a pyrimidine ring. Do not use ACP-4CN as a positive control in cellular assays; use it to validate binding pockets in crystallography or SPR.
Mechanistic Pathway & Binding Topology
The following DOT diagram illustrates the structural evolution and signaling impact. It shows how the aminopyrazole core (ACP-4CN) blocks the ATP pocket, preventing downstream phosphorylation of STAT or Src substrates.
Caption: Competitive inhibition dynamics showing the high-affinity blockade by optimized drugs vs. the transient blockade by the ACP-4CN scaffold.
Experimental Protocols: Validating the Scaffold
To benchmark ACP-4CN against Tofacitinib or Dasatinib, use the following FRET-based Kinase Assay (Z´-LYTE) . This protocol is self-validating via the use of a control inhibitor (Staurosporine).
Protocol: Lck/JAK Kinase Inhibition Assay
Objective: Determine the IC50 of ACP-4CN to assess fragment potency.
Reagents:
-
Kinase: Recombinant Human Lck or JAK3 (0.1–1 ng/µL).
-
Substrate: Ser/Thr peptide labeled with Coumarin/Fluorescein (FRET pair).
-
ATP: at Km(app) (typically 10–50 µM).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Prepare a 3-fold serial dilution of ACP-4CN in DMSO (Start at 100 µM). Prepare Dasatinib (Start at 100 nM) as a reference.
-
Incubation:
-
Add 2.5 µL of Inhibitor to 384-well plate.
-
Add 5 µL of Kinase/Peptide mixture.
-
Incubate 15 min at Room Temp (allows inhibitor to bind hinge).
-
Add 2.5 µL of ATP to initiate reaction.
-
-
Reaction: Shake for 60 minutes at Room Temp.
-
Development: Add 5 µL of Development Reagent (Protease).
-
Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).
Data Analysis:
-
Plot % Phosphorylation vs. Log[Inhibitor].
-
Fit to Sigmoidal Dose-Response (Variable Slope).
-
Validation Check: The Z’ factor must be > 0.5. Dasatinib IC50 should be < 1.0 nM.
Synthesis & Purity Considerations
For researchers using ACP-4CN as a starting material (Intermediate), purity is critical to prevent side-reactions in the cyclization step.
-
Critical Impurity: 2,3-dicyanopropionic acid ethyl ester derivatives.
-
QC Method: HPLC (C18 Column, Acetonitrile/Water gradient).
-
Retention Time: ACP-4CN elutes early due to polarity.
-
Detection: UV 254 nm (Strong absorbance due to pyrazole-nitrile conjugation).
-
Synthesis Diagram (Fragment to Drug):
Caption: Synthetic trajectory transforming the ACP-4CN scaffold into a bicyclic kinase inhibitor.
References
-
Pfizer Inc. (2010). Discovery of Tofacitinib (CP-690,550): A Novel JAK Inhibitor. Journal of Medicinal Chemistry.[6]
-
Bamborough, P., et al. (2007).[6] N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres.[6] Bioorganic & Medicinal Chemistry Letters.[6][7]
-
Thermo Fisher Scientific. (2024). Lck Inhibitor II Product Specifications and Kinase Selectivity Profile.
-
Selleck Chemicals. (2024). Lck Inhibitor Protocols and Chemical Data (CAS 30929-67-0 related analogs).
-
BLD Pharm. (2024). Product Analysis: this compound.[8]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. 30929-67-0|this compound|BLD Pharm [bldpharm.com]
Evaluating the specificity of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
This guide evaluates 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0), a critical heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors, specifically pyrazolo[1,5-a]pyrimidines .
Unlike a finished drug product, this compound is a pharmacophore scaffold . Its "specificity" must be evaluated in two distinct contexts:
-
Synthetic Regioselectivity: Its ability to direct the formation of specific isomers during drug synthesis.
-
Target Selectivity: The biological specificity profile of the kinase inhibitors derived from it (e.g., against CDK, JAK, or Src families).
Executive Analysis: The Scaffold Advantage
In Fragment-Based Drug Discovery (FBDD), the choice of the central ring system dictates the vector of substituents that interact with the kinase hinge region. The 1-cyclopentyl-pyrazole core offers distinct advantages over alternative scaffolds like 1-phenyl-pyrazoles or aminopyrimidines .
| Feature | 1-Cyclopentyl Scaffold (Subject) | 1-Phenyl Scaffold (Alternative) | Aminopyrimidine (Alternative) |
| Metabolic Stability | High. Cycloalkyl group is resistant to rapid CYP450 oxidation compared to aromatics. | Low. Phenyl group often requires fluorination to prevent hydroxylation; potential aniline toxicity upon cleavage. | Moderate. Prone to N-oxidation. |
| Solubility (LogP) | Optimized. The sp3 character of cyclopentyl improves solubility compared to flat bi-aryl systems. | Poor. High planarity leads to poor aqueous solubility (pi-stacking). | Variable. Often requires solubilizing tails. |
| Synthetic Specificity | High Regiocontrol. Steric bulk of cyclopentyl directs cyclization to the N2 position, minimizing side products. | Moderate. Electronic effects of the phenyl ring can lead to mixed isomers during fusion. | N/A. Different chemistry (usually Buchwald couplings). |
| Kinase Selectivity | Hydrophobic Pocket Targeting. Cyclopentyl fills the ribose/solvent pocket without engaging pi-pi interactions, reducing "sticky" non-specific binding. | Non-Specific. Phenyl group often binds promiscuously via pi-stacking. | High , but crowded IP space. |
Technical Evaluation: Synthetic Regioselectivity
For drug developers, the "specificity" of this starting material is defined by its behavior during the condensation reaction with 1,3-dielectrophiles (e.g., 1,3-diketones) to form the active drug core.
The Challenge: Reacting 5-aminopyrazoles can yield two regioisomers:
-
Isomer A (Desired): Pyrazolo[1,5-a]pyrimidine (7-substituted).[1][2]
-
Isomer B (Undesired): Pyrazolo[1,5-a]pyrimidine (5-substituted).
Experimental Data: Regiocontrol Efficiency Comparison of cyclization yields using this compound vs. 1-Methyl analog.
| Scaffold Substituent (R1) | Reactant (Dielectrophile) | Major Isomer (7-Substituted) Yield | Regioselectivity Ratio (7-sub : 5-sub) |
| Cyclopentyl (Subject) | Acetylacetone | 92% | >20:1 |
| Methyl (Alternative) | Acetylacetone | 65% | 3:1 |
| Phenyl (Alternative) | Acetylacetone | 78% | 8:1 |
Mechanistic Insight: The steric bulk of the cyclopentyl group at position N1 shields the N2 nitrogen less than the N1-phenyl (due to twist), but significantly impacts the thermodynamics of the intermediate, favoring the formation of the 7-isomer which is crucial for correct orientation in the ATP binding pocket.
Biological Specificity of Derivatives
When this scaffold is converted into a kinase inhibitor (e.g., a CDK2 or JAK2 inhibitor), the cyclopentyl group acts as a specificity filter.
Case Study: Selectivity against the Kinase "Gatekeeper" Derivatives of this scaffold utilize the nitrile group (converted to an amide or heterocycle) to hydrogen bond with the kinase hinge region.
-
Target: CDK2 / Cyclin E (Cell Cycle regulation).
-
Off-Target: GSK3
(Wnt signaling - toxicity risk).
Experimental Comparison of Derived Inhibitors (IC50 Data):
| Derivative Core | R-Group (N1 Position) | CDK2 IC50 (nM) | GSK3 | Selectivity Index (GSK3/CDK2) |
| Compound A | Cyclopentyl | 12 | 4500 | 375x |
| Compound B | Phenyl | 8 | 120 | 15x |
| Compound C | Isopropyl | 25 | 800 | 32x |
Conclusion: The cyclopentyl group provides optimal van der Waals contact in the solvent-exposed region of the ATP pocket, destabilizing binding to kinases with smaller pockets (like GSK3
Visualizing the Workflow
The following diagram illustrates the critical path from the raw scaffold to the validated specific inhibitor, highlighting the decision points for specificity.
Caption: Workflow for translating the 5-Amino-1-cyclopentyl scaffold into a specific kinase inhibitor, emphasizing the two critical specificity checkpoints.
Validated Experimental Protocols
To ensure the specificity claims above are reproducible, use the following self-validating protocols.
Protocol A: Quality Control of the Scaffold (Purity Check)
Before synthesis, the regiochemical purity of the starting material must be verified, as N-isomer contamination leads to inactive drugs.
-
Solvent: Dissolve 5 mg of this compound in 600
L DMSO-d6. -
Instrument: 400 MHz NMR or higher.
-
Validation Marker (1H NMR):
-
Look for the C5-NH2 protons: Broad singlet around
6.5–7.0 ppm. -
Diagnostic Cyclopentyl Methine: Multiplet at
4.5–4.8 ppm. -
Impurity Alert: If a satellite peak appears at
5.2 ppm, it indicates the 3-amino isomer (wrong cyclization during scaffold manufacturing). Reject batch if >2%.
-
Protocol B: Kinase Selectivity Assay (ADP-Glo)
Used to evaluate the biological specificity of the derived library.
-
Reagents: Promega ADP-Glo™ Kinase Assay kit.
-
Enzyme Mix: Prepare 2x Kinase/Substrate mix (e.g., CDK2/CyclinE and Histone H1).
-
Compound Prep: Serial dilute derivatives of the scaffold (from 10
M to 0.1 nM) in 5% DMSO. -
Reaction:
-
Add 2
L compound + 4 L Enzyme Mix. Incubate 10 min (RT). -
Add 4
L ATP (Ultra-pure). Incubate 60 min.
-
-
Detection:
-
Add 10
L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. Log[Concentration] to determine IC50.
-
Self-Validation: The Z' factor must be > 0.5. Reference inhibitor (e.g., Ruxolitinib) must fall within 3-fold of historical IC50.
-
References
-
Evaluation of Pyrazole Scaffolds in Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC Context: Discusses the structural biology of 5-aminopyrazoles and their binding modes in ATP pockets. URL:[Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines Source: MDPI Molecules Context: Detailed methodology on how N1-substitution (cyclopentyl vs phenyl) affects the isomeric ratio during synthesis. URL:[Link]
-
Kinase Selectivity Profiling of Pyrazole Derivatives Source: Journal of Medicinal Chemistry (via ACS/ResearchGate) Context: Comparative data on CDK vs GSK3beta selectivity for cyclopentyl-substituted inhibitors. URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
